4-Amino-3-methoxyphenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-3-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCSPCZBQKMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700196 | |
| Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37966-57-7 | |
| Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methoxyphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-3-methoxyphenol hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-Amino-3-methoxyphenol Hydrochloride
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of robust process development, formulation design, and regulatory compliance. This compound, a substituted aminophenol derivative, represents a key structural motif encountered in the synthesis of various target molecules. Its utility as a precursor demands a comprehensive characterization of its physical attributes to ensure predictability, reproducibility, and safety in its application.
This guide provides an in-depth examination of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a practical perspective on why these properties are critical and details the rigorous methodologies required to ascertain them. We will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and materials science to provide a self-validating framework for its characterization.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation upon which all other characterization rests. This compound is the salt form of the parent compound, 4-Amino-3-methoxyphenol. The hydrochloride salt is often preferred in development settings due to its typically enhanced stability and solubility in aqueous media compared to the free base.
Caption: Figure 1. Chemical Structure.
Part 1: Core Physicochemical Properties
The physical properties of a chemical compound dictate its behavior in various environments and processes, from storage and handling to its reactivity in a synthesis or its bioavailability in a formulation. The data presented herein are compiled from available literature and supplier specifications. It is crucial to note that experimental values can vary slightly based on the analytical method, instrumentation, and purity of the sample.
Summary of Physical Data
The following table summarizes the key physical and chemical identifiers for 4-Amino-3-methoxyphenol and its hydrochloride salt. This allows for a direct comparison and highlights the influence of salt formation on the compound's properties.
| Property | 4-Amino-3-methoxyphenol (Free Base) | This compound | Reference |
| CAS Number | 61638-01-5 | 37966-57-7 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | C₇H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | 175.61 g/mol | [1][2] |
| Appearance | Crystalline solid | White to off-white crystalline powder | [3][4] |
| Melting Point | 168-170 °C | Data not consistently available | [3] |
| Boiling Point (Est.) | 315.9 °C at 760 mmHg | Decomposes upon heating | [5] |
| Solubility | Moderately soluble in hot water | Freely soluble in water | [3][4] |
| Purity (Typical) | ≥97% | ≥98% | [2][5] |
| Hydrogen Bond Donors | 2 | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | 3 | [5] |
Expert Insight: The conversion of the phenolic free base to its hydrochloride salt significantly alters the intermolecular forces. The introduction of an ionic chloride and the protonation of the amino group lead to a higher molecular weight and are expected to increase the melting point and enhance aqueous solubility. The lack of a distinct melting point for the hydrochloride salt in much of the literature suggests it may decompose upon heating, a common characteristic for amine salts.
Part 2: Experimental Methodologies & Rationale
To ensure the trustworthiness of our data, we outline here the standard, self-validating protocols for determining the critical physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the analytical process.
Protocol 1: Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a primary indicator of purity.
Causality: A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in a depressed and broadened melting point range. For amine hydrochlorides, observation of decomposition (e.g., color change, gas evolution) is as critical as the phase change itself.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus (e.g., Stuart SMP10 or similar) is used.
-
Measurement:
-
An initial rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
-
A second, fresh sample is then heated to approximately 20 °C below the estimated range.
-
The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. Any signs of decomposition are also noted.
Protocol 2: Aqueous Solubility Assessment
Objective: To quantitatively determine the solubility of the compound in water, a critical parameter for drug development and reaction chemistry.
Causality: Solubility is governed by the equilibrium between the solid-state lattice energy and the solvation energy of the dissolved ions. For an ionic compound like this compound, its solubility in polar solvents like water is expected to be high due to favorable ion-dipole interactions. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Caption: Figure 2. Solubility Determination Workflow.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed vial. "Excess" ensures a saturated solution is achieved.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.22 µm syringe filter or centrifuged to separate the saturated aqueous solution from the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.[6]
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Protocol 3: Purity Analysis by HPLC
Objective: To determine the purity of the compound and identify any impurities.
Causality: Reverse-phase HPLC separates compounds based on their polarity. A polar mobile phase is run through a nonpolar stationary phase. Nonpolar compounds have a higher affinity for the stationary phase and thus elute later. This technique provides high-resolution separation, allowing for the quantification of the main peak (the target compound) relative to any impurity peaks.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., water or methanol/water) to a known concentration (e.g., 1 mg/mL).
-
HPLC System & Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of maximum absorbance (determined via UV scan).
-
Column Temperature: 30 °C.
-
-
Analysis: The prepared sample is injected into the HPLC system.
-
Data Processing: The area of each peak in the resulting chromatogram is integrated. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Figure 3. Purity Calculation Logic.
Part 3: Safety, Handling, and Storage
As a Senior Application Scientist, it is my responsibility to emphasize that a thorough understanding of a compound's properties includes its safe handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for aminophenol derivatives apply.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] The compound may be sensitive to light, heat, and moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Hazards: Similar aminophenol compounds are classified as harmful if swallowed and may cause skin and eye irritation.[9] In case of exposure, follow standard first-aid measures and seek medical attention.[10]
Conclusion
The physical properties of this compound are pivotal to its successful application in research and development. This guide has provided a framework for understanding and determining these properties, emphasizing the rationale behind the experimental methods. By adhering to rigorous, well-understood analytical protocols, scientists can ensure the quality and consistency of their materials, leading to more reliable and reproducible outcomes in the complex journey of chemical synthesis and drug discovery.
References
- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mpbio.com [mpbio.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-3-methoxyphenol Hydrochloride from 3-Methoxyphenol
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 4-amino-3-methoxyphenol hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of 4-amino-3-methoxyphenol from 3-methoxyphenol is most effectively achieved through a two-step reaction sequence:
-
Regioselective Nitration: The introduction of a nitro group onto the aromatic ring of 3-methoxyphenol. The key challenge in this step is to control the position of nitration to favor the formation of the desired intermediate, 2-methoxy-4-nitrophenol.
-
Reduction of the Nitro Group: The subsequent conversion of the nitro-intermediate to the corresponding amino group, yielding 4-amino-3-methoxyphenol.
-
Salt Formation: The final step involves the conversion of the synthesized amine to its more stable hydrochloride salt.
This strategy is advantageous due to the relatively straightforward nature of the individual reactions and the availability of various reagents to effect these transformations.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Regioselective Nitration of 3-Methoxyphenol
The nitration of 3-methoxyphenol is a critical step where regioselectivity is paramount. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The methoxy group directs to C2 and C4. Therefore, the most activated positions are C2, C4, and C6. Steric hindrance from the methoxy group at C3 can influence the substitution pattern.
While direct nitration with nitric acid can lead to a mixture of isomers, a two-step nitrosation-oxidation procedure or the use of specific nitrating agents can enhance the regioselectivity towards the desired 2-methoxy-4-nitrophenol.
Method A: Nitrosation Followed by Oxidation
This method provides good regioselectivity for the introduction of the nitro group at the desired position. A two-step procedure involving nitrosation followed by oxidation to yield 2-nitro-5-methoxyphenol has been described, although the overall yield can be modest.[1] A similar approach can be adapted for the synthesis of 2-methoxy-4-nitrophenol.
A related procedure for the synthesis of 4-amino-3-methoxyphenol involves the reaction of sulphanilic acid and sodium nitrite to form a diazonium salt, which then couples with 3-methoxyphenol. The resulting azo compound is then reduced.[2]
Method B: Direct Regioselective Nitration with Cerium (IV) Ammonium Nitrate (CAN)
A highly efficient and regioselective synthesis of ortho-nitrophenols can be achieved using cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate at room temperature.[3] In the case of 3-methoxyphenol, this method has been shown to yield 3-methoxy-2-nitrophenol exclusively in high yield.[3] While this leads to a different isomer, it highlights the potential of CAN for regioselective nitration. For the synthesis of 2-methoxy-4-nitrophenol, other regioselective methods might be more suitable.
Recommended Protocol: A Modified Nitration Approach
Considering the available literature, a direct nitration with careful control of conditions is a viable approach. The use of a mild nitrating agent can favor the desired isomer.
Experimental Protocol: Synthesis of 2-Methoxy-4-nitrophenol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxyphenol | 124.14 | 10.0 g | 0.0805 |
| Dichloromethane | 84.93 | 100 mL | - |
| Isopropyl Nitrate | 105.09 | 1.3 equiv. | 0.105 |
| Sulfuric Acid (96%) | 98.08 | catalytic | - |
Procedure:
-
To a stirred solution of 3-methoxyphenol (10.0 g, 0.0805 mol) in dichloromethane (100 mL) at room temperature, add isopropyl nitrate (11.0 g, 0.105 mol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (96%, a few drops) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice (150 g).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methoxy-4-nitrophenol.
Caption: General mechanism of electrophilic aromatic nitration of 3-methoxyphenol.
Step 2: Reduction of 2-Methoxy-4-nitrophenol
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective for this conversion, including catalytic hydrogenation and chemical reduction.
Method A: Reduction with Sodium Dithionite
Sodium dithionite (Na2S2O4) is an effective reducing agent for nitroarenes, particularly in aqueous solutions. A procedure described for a related compound involves heating the nitro-containing starting material with sodium dithionite until the color is discharged, leading to the precipitation of the amino product upon cooling.[2]
Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxy-4-nitrophenol | 169.14 | 10.0 g | 0.0591 |
| Water | 18.02 | 200 mL | - |
| Sodium Dithionite | 174.11 | excess | - |
Procedure:
-
Suspend 2-methoxy-4-nitrophenol (10.0 g, 0.0591 mol) in water (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Add sodium dithionite portion-wise to the hot suspension. The reaction is exothermic, and the color of the mixture will change. Continue adding sodium dithionite until the yellow color of the starting material disappears and a pale solution is formed.
-
After the addition is complete, stir the mixture at 70-80 °C for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath. The product, 4-amino-3-methoxyphenol, will crystallize out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the free amine.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).
Experimental Protocol: Catalytic Hydrogenation
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxy-4-nitrophenol | 169.14 | 10.0 g | 0.0591 |
| Methanol or Ethanol | - | 150 mL | - |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Hydrogen Gas (H2) | 2.02 | 1 atm (balloon) or higher pressure | - |
Procedure:
-
Dissolve 2-methoxy-4-nitrophenol (10.0 g, 0.0591 mol) in methanol or ethanol (150 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methoxyphenol.
Step 3: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle than the free base.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-3-methoxyphenol | 139.15 | 7.0 g | 0.0503 |
| Isopropanol | 60.10 | 100 mL | - |
| Concentrated HCl (37%) | 36.46 | stoichiometric | ~4.2 mL |
Procedure:
-
Dissolve 4-amino-3-methoxyphenol (7.0 g, 0.0503 mol) in isopropanol (100 mL) with gentle warming if necessary.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid (~4.2 mL) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
Conclusion and Future Perspectives
The synthesis of this compound from 3-methoxyphenol is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful control of the initial nitration step to maximize the yield of the desired 2-methoxy-4-nitrophenol intermediate. The subsequent reduction and salt formation are generally high-yielding and straightforward procedures.
Further research in this area could focus on the development of more environmentally friendly and catalytic methods for both the nitration and reduction steps. For instance, the use of solid-supported catalysts or flow chemistry could offer advantages in terms of safety, scalability, and sustainability.
References
A Comprehensive Spectroscopic Guide to 4-Amino-3-methoxyphenol Hydrochloride for Advanced Research
Introduction: The Structural Elucidation of a Key Intermediate
4-Amino-3-methoxyphenol hydrochloride is a substituted aminophenol derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block in the synthesis of more complex bioactive molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of such compounds. This guide offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and data from structurally related compounds. The insights provided herein are intended to empower researchers and scientists in their synthetic and analytical endeavors.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount before delving into its spectroscopic signatures. The structure of this compound combines a phenol, an aniline, and a methoxy group on a benzene ring, with the amino group protonated to form a hydrochloride salt.
Core Topic: Solubility and Stability of 4-Amino-3-methoxyphenol Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Amino-3-methoxyphenol hydrochloride is a substituted aminophenol with potential applications as an intermediate in pharmaceutical synthesis and other chemical industries. As with many phenolic compounds, its utility is intrinsically linked to its physicochemical properties, particularly its aqueous solubility and chemical stability. Understanding these parameters is critical for successful process development, formulation, and ensuring the quality and efficacy of downstream products. This guide provides a comprehensive technical overview of the factors governing the solubility and stability of this compound. It details the theoretical underpinnings, provides field-proven experimental protocols for characterization, and discusses strategies to mitigate potential liabilities.
Physicochemical and Structural Characterization
4-Amino-3-methoxyphenol is an aromatic compound containing three key functional groups: a primary amine, a hydroxyl group (phenol), and a methoxy ether, attached to a benzene ring. The hydrochloride salt form is typically supplied to improve handling and aqueous solubility.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-3-methoxyphenol | [1][2] |
| Synonyms | Phenol, 4-amino-3-methoxy- | [1] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| CAS Number | 61638-01-5 (Free Base) | [1][2] |
| Appearance | Expected to be a white to off-white/light brown crystalline powder | [3][4] |
| Melting Point | 168-170 °C (Free Base) | [5] |
Note: Data for the hydrochloride salt is often limited in public databases; properties of the free base and closely related analogues are used for foundational insights.
Solubility Profile: A pH-Dependent Phenomenon
The solubility of this compound is fundamentally dictated by its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group.[6][7] This dual functionality means its ionization state, and thus its aqueous solubility, is highly dependent on the pH of the medium.[8]
The Principle of pH-Dependent Ionization
The molecule can exist in three primary states: a protonated, positively charged species in acidic conditions; a neutral or zwitterionic species near its isoelectric point; and a deprotonated, negatively charged species in basic conditions.[6][7] The hydrochloride salt form ensures that the compound is already in its protonated, more water-soluble state.
-
In Acidic Conditions (pH < 4): The amino group is protonated (-NH₃⁺), forming an ammonium salt. This positively charged species is highly polar and exhibits maximal aqueous solubility.[6][9]
-
In Near-Neutral Conditions (pH ~5-9): The molecule exists predominantly in its neutral form, which has significantly lower aqueous solubility.[6][7]
-
In Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.[6]
The relationship between pH and the ionization state is critical for any process involving aqueous solutions, such as reaction quenching, extraction, or formulation.
Caption: Ionization states of 4-Amino-3-methoxyphenol at different pH values.
Qualitative Solubility in Organic Solvents
Based on its structure and data from analogous compounds like 4-aminophenol, a qualitative solubility profile can be inferred.[3][6] The presence of polar -OH and -NH₂ groups allows for hydrogen bonding with protic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High (especially with pH adjustment for water) | The molecule can act as both a hydrogen bond donor and acceptor.[6] |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating polar molecules.[3][6] |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low | The molecule's high polarity limits its solubility in these common reaction solvents.[6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in various solvent systems.
Expertise & Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. By ensuring excess solid is present and allowing sufficient time to reach equilibrium, this method provides a thermodynamically accurate measurement. The use of a stability-indicating analytical method is crucial to ensure the measured concentration reflects the parent compound and not its degradants.
Methodology:
-
Preparation: Prepare a series of buffers (e.g., pH 2, 4, 6, 7, 8, 10) and select relevant organic solvents.
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. "Excess" is determined visually by the presence of undissolved solid.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method.[10][11]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report results in mg/mL or µg/mL.
Caption: Workflow for the shake-flask equilibrium solubility experiment.
Stability Profile and Degradation Pathways
Phenolic compounds are notoriously susceptible to degradation, primarily through oxidation.[12][13] This instability is a critical consideration for storage, handling, and formulation. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes the molecule particularly prone to oxidation.
Key Instability Factors
-
Oxidation: The primary degradation pathway is expected to be oxidation, which can be catalyzed by oxygen, metal ions, or light. This process often leads to the formation of colored quinone-imine type structures, resulting in a visible change in the material's appearance.
-
Light (Photostability): As with many aromatic compounds, exposure to UV or visible light can provide the energy to initiate degradation reactions.[14] Safety data for a related compound specifically notes light sensitivity.[15]
-
Heat (Thermal Stability): Elevated temperatures can accelerate the rate of all degradation reactions.
-
pH: The stability of aminophenols is pH-dependent. At lower pH, protonation of the amino group can make it less susceptible to oxidation, thus increasing stability.[9]
Caption: Key factors contributing to the degradation of the compound.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Expertise & Rationale: This protocol exposes the compound to stress conditions harsher than those it would typically encounter to accelerate degradation. By analyzing the stressed samples, we can ensure the analytical method can separate the intact drug from its degradants, which is a regulatory requirement for quality control and stability studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C for 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (phenols are often very sensitive to base).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralization & Dilution: Before analysis, neutralize the acid and base samples and dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze all unstressed, stressed, and blank samples using an HPLC system with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.
-
Data Evaluation:
-
Calculate the percentage of degradation in each condition.
-
Assess peak purity to ensure the main peak is not co-eluting with degradants.
-
A method is considered "stability-indicating" if all major degradation products are resolved from the parent peak with a resolution of >1.5.[11]
-
Strategies for Enhancing Solubility and Stability
For compounds with inherent solubility or stability challenges, various formulation strategies can be employed. These approaches are well-documented for the broader class of polyphenols.[12][13][16]
-
Nanosystems: Encapsulating the compound in delivery systems like polymeric micelles or nanoparticles can physically protect it from light and oxygen while simultaneously improving aqueous solubility.[14]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can enhance the dissolution rate and apparent solubility.[16][17]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes that shield the labile functional groups and increase water solubility.[16]
-
Antioxidants: For liquid formulations, the inclusion of antioxidants (e.g., sodium metabisulfite, ascorbic acid) can be an effective way to inhibit oxidative degradation.
Caption: Problem-solution map for formulation development.
Conclusion
This compound is a molecule whose behavior in solution is governed by the interplay of its acidic and basic functional groups. Its aqueous solubility is highly pH-dependent, a factor that must be controlled in any process development. Furthermore, its phenolic nature predisposes it to oxidative degradation, necessitating careful handling, storage under inert conditions, and protection from light. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical properties. By understanding and mitigating these liabilities through strategic formulation, the full potential of this compound can be realized in drug development and chemical synthesis.
References
- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-Amino-3-methoxyphenol hydrochloride: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Protocols for 4-Amino-3-methoxyphenol hydrochloride (CAS No: 37966-57-7).
Introduction
This compound is a substituted phenol derivative of significant interest in synthetic organic chemistry and pharmaceutical research. Its unique structural combination of an aminophenol backbone with a methoxy group makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As with any reactive chemical intermediate, a thorough understanding of its hazard profile and safety considerations is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard safety data sheet (SDS) to offer practical insights and protocols for its safe utilization in a research and development setting.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₂ | Capot Chemical[1] |
| Molecular Weight | 175.61 g/mol | Capot Chemical[1] |
| Appearance | Data not available (likely a solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note: Specific experimental data for the hydrochloride salt is limited. Properties of the parent compound, 4-Amino-3-methoxyphenol (CAS 61638-01-5), can provide some indication, but should be treated with caution as the hydrochloride salt form can alter physical properties such as solubility and melting point.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.[2]
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed. [2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P330: Rinse mouth.
Toxicological Profile: Understanding the Risks
Key Toxicological Concerns:
-
Acute Oral Toxicity: The "Harmful if swallowed" classification suggests that ingestion of relatively small quantities of the substance can cause adverse health effects.
-
Dermal and Ocular Irritation: Direct contact is likely to cause inflammation, redness, and pain. Serious eye irritation can lead to significant and potentially lasting damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and other respiratory discomforts.
Experimental Protocols for Safe Handling and Use
Adherence to rigorous safety protocols is non-negotiable when working with hazardous chemicals. The following workflows are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Chemical Handling and Storage Workflow
Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.
-
Procurement and Receiving: Upon receipt, inspect the container for damage. Ensure the supplier's label and hazard information are clearly visible.
-
Storage: Store in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.
-
Weighing and Dispensing: Conduct all manipulations of the solid material within a certified chemical fume hood to control potential dust inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.
-
In-Use: Keep containers closed when not in use. Avoid actions that generate dust.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not dispose of down the drain or into the environment.
Emergency Procedures: A Step-by-Step Response
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
Caption: First aid response workflow for exposure to this compound.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation develops and persists, seek medical attention.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, ethanol) and then wash with soap and water.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its physical and chemical properties, recognizing its GHS hazard classifications, and adhering to the detailed protocols for personal protection, chemical handling, and emergency response outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive and diligent approach to safety is the cornerstone of successful and responsible scientific advancement.
References
4-Amino-3-methoxyphenol Hydrochloride: A Comprehensive Technical Guide for the Modern Organic Synthesist
In the intricate and demanding field of organic synthesis, the judicious selection of foundational molecules is a critical determinant of success. 4-Amino-3-methoxyphenol hydrochloride has emerged as a preeminent building block, prized by researchers and drug development professionals for its inherent versatility and strategic placement of functional groups. This guide offers an in-depth, technical exploration of this compound, grounded in field-proven insights and robust scientific principles.
Core Attributes of a Strategic Synthetic Building Block
This compound presents a unique trifecta of reactive sites—an amino group, a hydroxyl group, and a methoxy group—on an aromatic scaffold. This specific arrangement provides a powerful handle for chemists to elaborate complex molecular architectures. The hydrochloride salt form confers enhanced stability and handling characteristics, a crucial consideration for a reliable starting material in multi-step synthetic campaigns.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37966-57-7 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water | |
| Purity | Typically ≥98% | [1] |
The electronic nature of the substituents—the electron-donating amino and methoxy groups—profoundly influences the reactivity of the aromatic ring, directing electrophilic substitution reactions. Simultaneously, the nucleophilic character of the amine and phenol functionalities opens a vast landscape of potential derivatization reactions.
Figure 1: A diagram illustrating the principal reactive sites on the 4-Amino-3-methoxyphenol core structure.
Foundational Synthetic Transformations: Protocols and Rationale
The true synthetic power of this compound is realized through its diverse reactivity. The following protocols are presented not merely as a series of steps, but as self-validating systems, with a focus on the underlying chemical principles that govern their success.
2.1. Selective N-Functionalization
The differential nucleophilicity of the amino and hydroxyl groups allows for selective reactions under carefully controlled conditions. The amino group, being the more potent nucleophile, can be selectively acylated or alkylated.
Protocol 1: Regioselective N-Acetylation
-
Reagent Preparation: In a well-ventilated fume hood, suspend 1.0 equivalent of this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base-Mediated Activation: Add 1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine or N,N-diisopropylethylamine). The purpose of the base is to neutralize the hydrochloride salt, thereby unmasking the nucleophilic free amine.
-
Controlled Acylation: Cool the reaction mixture to 0°C using an ice-water bath to mitigate the exothermic reaction and enhance selectivity. Slowly add 1.05 equivalents of acetic anhydride dropwise.
-
Reaction Monitoring: Track the disappearance of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified via recrystallization or silica gel column chromatography to yield the desired N-acetylated product.
2.2. O-Alkylation via Williamson Ether Synthesis
To functionalize the phenolic hydroxyl group, it is often necessary to first protect the more reactive amino group (as described in Protocol 1).
Protocol 2: O-Ethylation
-
Substrate Preparation: Begin with the N-protected 4-amino-3-methoxyphenol derivative.
-
Phenoxide Formation: Dissolve the N-protected starting material in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base, such as potassium carbonate, to deprotonate the phenol, generating the more nucleophilic phenoxide.
-
Alkylation: Introduce 1.1 equivalents of an ethylating agent, such as ethyl iodide. The reaction may require gentle heating to proceed to completion.
-
Workup and Purification: After the reaction is complete, as determined by TLC, perform an aqueous workup and purify the product by standard methods.
-
Deprotection (Optional): If the final desired product requires a free amino group, the N-acetyl protecting group can be removed under acidic or basic conditions.
Figure 2: A representative workflow for the sequential functionalization of this compound.
Applications in High-Value Chemical Synthesis
The derivatives of this compound are integral to the production of a wide range of commercially and scientifically important molecules.
3.1. Pharmaceutical Intermediates
This building block is a common starting material in the synthesis of active pharmaceutical ingredients (APIs). The ability to readily modify the amino and hydroxyl groups allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, related structures are found in certain classes of therapeutic agents.
3.2. Dyestuffs and Materials Science
The aromatic amine functionality of 4-Amino-3-methoxyphenol allows for its conversion to a diazonium salt, which can then be used in azo coupling reactions to produce a variety of dyes and pigments. The methoxy and hydroxyl substituents can be used to tune the color and performance properties of these materials. For instance, 4-amino-3-methylphenol is a key intermediate in the synthesis of fluoran dyes.[2]
Expert Insights and Practical Considerations
-
Oxidative Stability: Phenols and anilines are susceptible to oxidation. It is advisable to handle this compound under an inert atmosphere when possible and to use freshly distilled or degassed solvents for sensitive reactions.
-
Regiocontrol: While the inherent electronics of the molecule often dictate the regiochemical outcome of reactions, careful control of reaction parameters such as temperature, solvent, and the nature of the electrophile is crucial for achieving high selectivity.
-
Safety Precautions: this compound is harmful if swallowed and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]
By understanding the nuanced reactivity of this compound and adhering to sound experimental practices, synthetic chemists can unlock its full potential for the efficient and elegant construction of complex molecular targets.
References
Discovery and history of 4-Amino-3-methoxyphenol hydrochloride
An In-depth Technical Guide to 4-Amino-3-methoxyphenol hydrochloride: Discovery, Synthesis, and Applications
Abstract
This compound (CAS: 37966-57-7), a substituted aminophenol derivative, serves as a crucial intermediate in the chemical industry, most notably in the formulation of oxidative hair dyes. This technical guide provides a comprehensive overview of its historical context, fundamental synthesis pathways, chemical properties, and primary applications. By examining the broader history of aminophenols, this document situates the development of this specific molecule within the larger narrative of synthetic dye chemistry. Detailed experimental protocols and reaction mechanisms are presented to offer practical insights for researchers, scientists, and professionals in the fields of chemical synthesis and cosmetic science.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of aminophenols as a versatile and commercially vital class of organic intermediates.[1] Since the late 19th century, aminophenols have been foundational building blocks in the synthesis of pharmaceuticals, photographic developers, and, most significantly, a vast array of dyes.[1][2] Compounds like 4-aminophenol, for instance, are not only precursors to dyes but are also the final intermediate in the industrial synthesis of the analgesic paracetamol.[3]
The discovery of specific substituted aminophenols like 4-Amino-3-methoxyphenol was not a singular event but rather an evolutionary step within the expanding field of synthetic chemistry. As the demand for new colors and more stable dye formulations grew, chemists systematically synthesized and tested numerous derivatives of core structures like aminophenol. The addition of functional groups, such as the methoxy group in this case, allows for fine-tuning of the molecule's properties, including its color-forming capabilities, stability, and solubility.
While a precise date or discoverer for 4-Amino-3-methoxyphenol is not clearly documented in seminal literature—a common fate for many non-novel intermediates—its development can be placed within the 20th-century expansion of the cosmetic and dye industries.[1] Its primary utility emerged in the field of cosmetology, where it functions as a specialized dye precursor.[4]
Synthesis and Chemical Reaction Pathways
The synthesis of aminophenols has historically relied on a few robust and well-established chemical transformations. The most fundamental and widely practiced approach involves the reduction of a corresponding nitrophenol.[1][5]
Core Synthesis via Nitrophenol Reduction
This pathway is the most logical and common method for producing substituted aminophenols. It involves two primary steps:
-
Nitration of the Phenolic Precursor: The synthesis begins with the electrophilic nitration of a suitable precursor, in this case, 3-methoxyphenol. The phenol is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups guide the nitro group primarily to the position para to the hydroxyl group.
-
Reduction of the Nitro Group: The resulting 3-methoxy-4-nitrophenol is then reduced to form the amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with agents like iron or tin in an acidic medium.[1][3]
-
Formation of the Hydrochloride Salt: To improve stability and shelf-life, the resulting 4-Amino-3-methoxyphenol free base is treated with hydrochloric acid (HCl) to precipitate the more stable hydrochloride salt.
The overall reaction pathway is illustrated below.
Figure 1: General synthesis pathway for 4-Amino-3-methoxyphenol HCl.
Detailed Experimental Protocol
A documented laboratory-scale synthesis provides a practical example of producing the free amine, 4-Amino-3-methoxyphenol. This method utilizes a diazo coupling reaction followed by reduction.[6]
Step 1: Diazotization of Sulphanilic Acid
-
Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.
-
Add a solution of sodium nitrite (18.5 g) in water (100 ml).
-
Immediately pour this mixture into a stirred suspension of ice (300 ml) and concentrated hydrochloric acid (54 ml).
-
Maintain stirring at 0°C for 20 minutes to form the diazonium salt suspension.
-
Causality: This classic reaction converts the primary amine of sulphanilic acid into a diazonium salt, a highly reactive species essential for the subsequent coupling step. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Step 2: Azo Coupling
-
In a separate vessel, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
-
Add the diazonium salt suspension from Step 1 to this alkaline solution of 3-methoxyphenol.
-
A deep red solution forms. Stir this for 1 hour.
-
Causality: The electron-rich phenoxide (formed in the basic solution) is attacked by the electrophilic diazonium salt, forming an azo compound. This reaction is the basis for many azo dyes.
-
Step 3: Reductive Cleavage of the Azo Bond
-
Heat the deep red solution to 70°C.
-
Add sodium dithionite (Na₂S₂O₄) portion-wise until the red color is discharged.
-
Upon cooling, crystals of 4-amino-3-methoxyphenol will form.
-
Filter the crystals, wash with water, and dry.
-
Causality: Sodium dithionite is a powerful reducing agent that cleaves the nitrogen-nitrogen double bond of the azo compound. This cleavage breaks the molecule into its constituent amine parts, yielding the desired 4-Amino-3-methoxyphenol and a sulfonated amine byproduct.
-
This process reportedly yields approximately 23 g (66%) of 4-amino-3-methoxyphenol with a melting point of 168-170°C.[6]
Physicochemical Properties
The key properties of 4-Amino-3-methoxyphenol and its hydrochloride salt are summarized below. These properties are critical for its handling, formulation, and application.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₂ (Hydrochloride) | [7] |
| C₇H₉NO₂ (Free Base) | [8][9][10] | |
| Molecular Weight | 175.61 g/mol (Hydrochloride) | [4][7] |
| 139.15 g/mol (Free Base) | [6][10] | |
| IUPAC Name | 4-amino-3-methoxyphenol | [10] |
| CAS Number | 37966-57-7 (Hydrochloride) | [4][7] |
| 61638-01-5 (Free Base) | [9][10] | |
| Appearance | Beige to pale brown powder | [11] |
| Storage | Room temperature, dry conditions | [4] |
Core Application: Oxidative Hair Dyes
The primary commercial application of this compound is as an intermediate, specifically a "coupler," in permanent oxidative hair dye formulations.[4][12]
Mechanism of Action in Hair Coloration
Oxidative hair dyeing is a chemical process that creates color directly inside the hair shaft, resulting in a long-lasting, "permanent" effect. The process requires three main components:
-
Oxidizing Agent: Typically hydrogen peroxide.
-
Developer (or Primary Intermediate): An aromatic compound, often a para-diamine or para-aminophenol.
-
Coupler (or Coupler Intermediate): An aromatic compound, such as 4-Amino-3-methoxyphenol.
The workflow is as follows:
Figure 2: Workflow of oxidative hair dyeing.
In this process, the small, uncolored developer and coupler molecules penetrate the hair cuticle. Inside the hair cortex, the hydrogen peroxide oxidizes the developer molecule, which then reacts with the coupler molecule (4-Amino-3-methoxyphenol). This reaction forms a much larger, colored polymer that is physically trapped within the hair structure, resulting in a permanent color change.[11] The final shade (e.g., reddish, violet, blue) depends on the specific combination of developer and coupler used.[12] 4-Amino-3-methoxyphenol and its isomers are particularly valuable for creating fashionable reddish and copper-colored tints.[12]
Conclusion
This compound stands as a testament to the enduring legacy of aminophenol chemistry. While its specific discovery is not attributable to a single breakthrough, its development is a logical outcome of the systematic exploration of dye precursors throughout the 20th century. Its primary role as a coupler in oxidative hair dyes highlights the importance of such specialized intermediates in the cosmetic industry. A thorough understanding of its synthesis, particularly via the reduction of nitrophenols, and its mechanism of action in color formation provides valuable technical knowledge for professionals in chemical manufacturing and product development.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]
- 6. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. 4-Amino-3-methoxyphenol|lookchem [lookchem.com]
- 10. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ulprospector.com [ulprospector.com]
- 12. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Amino-3-methoxyphenol hydrochloride
Abstract
This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Amino-3-methoxyphenol hydrochloride. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in quality control, stability studies, and research applications. The protocol employs a reversed-phase C18 column with an isocratic mobile phase and UV detection, ensuring reproducible and accurate results. All methodological choices are explained to provide a clear understanding of the analytical process, and the protocol is structured for immediate implementation in a laboratory setting.
Introduction
This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] The purity and concentration of this starting material are critical parameters that can significantly impact the quality, yield, and safety of the final product. Therefore, a validated, reliable analytical method for its quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] Its high resolution, sensitivity, and precision make it the method of choice for the analysis of pharmaceutical ingredients and intermediates. This document provides a comprehensive, step-by-step protocol for the analysis of this compound, developed with a focus on scientific integrity and practical usability. The method is grounded in established principles of reversed-phase chromatography for aromatic amines and phenols.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar aromatic compounds.
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Reference Standard: this compound (Purity ≥98%).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and quantification. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for aromatic compounds like this compound through hydrophobic interactions.[3] |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (20:80, v/v) | The combination of acetonitrile and a phosphate buffer allows for the effective elution and separation of the analyte. A pH of 3.0 ensures the analyte, an amine, is in its protonated form, leading to better peak shape and retention time stability.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 272 nm | Based on the UV absorbance spectrum of the structurally similar compound 4-aminophenol, which exhibits a significant absorbance maximum at this wavelength in an acidic medium.[6] This provides good sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the potential for column overload. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities without being excessively long. |
Protocols
Preparation of Solutions
3.1.1. 0.05 M Phosphate Buffer (pH 3.0)
-
Weigh 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
3.1.2. Mobile Phase
-
Mix the 0.05 M Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 80:20 (v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent pump cavitation and baseline noise.
3.1.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will serve as the standard stock solution. The hydrochloride salt form of the analyte ensures good solubility in the aqueous-organic mobile phase.
3.1.4. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 50 µg/mL).
3.1.5. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve an expected concentration within the established calibration range.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
HPLC Analysis Workflow
The following diagram illustrates the systematic workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Method Validation
To ensure the reliability and suitability of this analytical method for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The key validation parameters are outlined below.
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=6). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (if applicable) and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard across the desired range (e.g., 1-50 µg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be calculated.
Accuracy
Accuracy is determined by performing recovery studies on a sample of known concentration (or a placebo) spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.
The %RSD for the results should be calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), the column temperature (± 2 °C), and the flow rate (± 0.1 mL/min). The effect of these changes on the system suitability parameters should be monitored.[6]
Sample Data and Results
The following table presents typical results that can be expected from the validation of this HPLC method.
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Discussion and Troubleshooting
This reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories.
Potential Issues and Solutions:
-
Poor Peak Shape (Tailing): This can be caused by secondary interactions with residual silanols on the stationary phase. Ensure the mobile phase pH is low enough to keep the amine analyte protonated. Using a column with end-capping can also mitigate this issue.
-
Fluctuating Retention Times: This may indicate an issue with the pump or inadequate column equilibration. Ensure the mobile phase is properly degassed and allow the system to equilibrate until a stable baseline is achieved. A constant column temperature is also crucial.
-
Baseline Noise: This can be due to a dirty flow cell, air bubbles in the mobile phase, or a deteriorating lamp in the detector. Proper system maintenance and degassing of the mobile phase are key preventative measures.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, accurate, and precise for the determination of this compound. The protocol is suitable for routine quality control and quantitative analysis in various research and drug development settings. The clear rationale provided for each methodological choice ensures that users can implement and adapt this method with confidence.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. lookchem.com [lookchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 5. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Amino-4-methoxyphenol | C7H9NO2 | CID 20341841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
The Strategic deployment of 4-Amino-3-methoxyphenol Hydrochloride in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: The Versatility of the Aminophenol Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, and their development hinges on the strategic use of versatile chemical building blocks. Among these, 4-Amino-3-methoxyphenol hydrochloride stands out as a key intermediate, offering a unique combination of reactive functional groups that enable the construction of complex, biologically active molecules. Its substituted aniline core is particularly amenable to incorporation into various heterocyclic scaffolds known to exhibit potent kinase inhibitory activity.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative quinoline-based kinase inhibitor. The methodologies described herein are grounded in established principles of medicinal chemistry and are designed to be both robust and adaptable for researchers in drug development.
Core Principles: Why this compound is a Valuable Precursor
The utility of this compound in medicinal chemistry is rooted in its distinct structural features:
-
Nucleophilic Amino Group: The primary amino group serves as a potent nucleophile, ideal for participating in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone reaction for coupling the aminophenol moiety to activated heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.[1][2]
-
Methoxy and Hydroxyl Substituents: The methoxy and hydroxyl groups on the phenyl ring provide opportunities for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. These groups can engage in hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.
-
Stereoelectronic Effects: The relative positioning of the amino, methoxy, and hydroxyl groups imparts specific electronic properties to the aromatic ring, which can be fine-tuned to optimize interactions with the target protein.
The hydrochloride salt form ensures stability and improves the handling characteristics of this otherwise air-sensitive aminophenol. Prior to its use in most organic reactions, a simple neutralization step is required to liberate the free amine.
Experimental Protocols: Synthesis of a Quinoline-Based Kinase Inhibitor
This section details a representative, multi-step protocol for the synthesis of a hypothetical quinoline-based kinase inhibitor, (4-((4-hydroxy-2-methoxyphenyl)amino)quinolin-6-yl)methanol , utilizing this compound as a key starting material. This target molecule is designed to mimic the structural motifs of known Src and EGFR kinase inhibitors.[3][4][5]
Workflow Overview
The overall synthetic strategy involves three main stages:
-
Preparation of the Free Amine: Neutralization of this compound to yield the free base, 4-Amino-3-methoxyphenol.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the free amine with a suitable 4-chloroquinoline derivative.
-
Final Product Characterization: Purification and structural elucidation of the target kinase inhibitor.
Diagram of the Experimental Workflow:
Caption: Synthetic workflow for a quinoline-based kinase inhibitor.
Part 1: Preparation of 4-Amino-3-methoxyphenol (Free Base)
Rationale: The hydrochloride salt is stable but the free amine is required for the nucleophilic attack. A mild base like sodium bicarbonate is used to avoid any potential side reactions with the phenol group.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Protocol:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Slowly add saturated sodium bicarbonate solution with stirring until the pH of the solution is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-methoxyphenol as a solid. This product is often used immediately in the next step due to its sensitivity to air oxidation.
Part 2: Synthesis of (4-((4-hydroxy-2-methoxyphenyl)amino)quinolin-6-yl)methanol via SNAr
Rationale: This reaction is a classic example of a nucleophilic aromatic substitution where the amino group of the aminophenol displaces the chlorine atom on the quinoline ring. The reaction is typically acid-catalyzed to protonate the quinoline nitrogen, making the ring more electrophilic and susceptible to nucleophilic attack.[1][2] 2-Propanol is a common solvent for this type of reaction.
Materials:
-
4-Amino-3-methoxyphenol (from Part 1)
-
(4-chloroquinolin-6-yl)methanol
-
2-Propanol
-
Concentrated hydrochloric acid (catalytic amount)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-Amino-3-methoxyphenol (1.1 eq) and (4-chloroquinolin-6-yl)methanol (1.0 eq) in 2-propanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold 2-propanol.
Part 3: Purification and Characterization
Rationale: Purification is crucial to remove any unreacted starting materials and byproducts. Recrystallization is often sufficient if the crude product is relatively clean. Column chromatography provides a more rigorous purification method. Characterization by NMR and mass spectrometry is essential to confirm the structure and purity of the final compound.
Methods:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Data Presentation: Expected Physicochemical Properties and Reaction Parameters
| Parameter | Value | Reference |
| 4-Amino-3-methoxyphenol | ||
| Molecular Formula | C₇H₉NO₂ | [6] |
| Molecular Weight | 139.15 g/mol | [6] |
| (4-chloroquinolin-6-yl)methanol | Calculated | |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Final Product | Calculated | |
| Molecular Formula | C₁₇H₁₆N₂O₃ | |
| Molecular Weight | 296.32 g/mol | |
| Reaction Conditions | ||
| Solvent | 2-Propanol | |
| Catalyst | HCl (catalytic) | |
| Temperature | Reflux (80-90°C) | |
| Reaction Time | 4-12 hours (TLC monitored) | |
| Expected Yield | 60-80% |
Mechanism and Biological Context: Targeting Kinase Signaling Pathways
The synthesized quinoline-based inhibitor is designed to target protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7][8]
Diagram of a Simplified Kinase Signaling Pathway:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The 4-anilinoquinoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4][9] The synthesized molecule, by virtue of its structural similarity to known inhibitors, is expected to bind to the ATP-binding pocket of kinases like EGFR and Src, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that drives cancer cell proliferation and survival.[5][10] The methoxy and hydroxyl groups of the aminophenol moiety can form crucial hydrogen bonds within the active site, contributing to the inhibitor's potency and selectivity.
Conclusion and Future Directions
This compound is a strategic and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols outlined in this guide provide a robust framework for its utilization in the laboratory. The true power of this precursor lies in the ability to further functionalize the methoxy and hydroxyl groups, allowing for the generation of diverse chemical libraries for high-throughput screening. Future work could explore the impact of these modifications on kinase selectivity, potency, and overall drug-like properties, paving the way for the discovery of next-generation targeted therapies.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
Protocol for the purification of 4-Amino-3-methoxyphenol hydrochloride by recrystallization
An Application Note and Protocol for the Purification of 4-Amino-3-methoxyphenol Hydrochloride by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical synthesis, using the robust technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals who require a high-purity solid for their work. We delve into the fundamental principles of recrystallization, systematic solvent selection, a detailed step-by-step purification protocol, and methods for post-purification analysis. The causality behind each experimental step is explained to empower the user with a deep understanding of the process, ensuring reproducibility and success.
Introduction and Scientific Principle
This compound is a substituted aminophenol derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts in the final API.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a low temperature.[2] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or be insoluble in the hot solvent (allowing for their removal via hot filtration). Through a controlled process of dissolution in a minimum amount of hot solvent followed by slow cooling, the target compound selectively crystallizes out of the solution, leaving the impurities behind.[2]
Compound Profile and Safety Precautions
A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 37966-57-7 | [3] |
| Molecular Formula | C₇H₁₀ClNO₂ | Inferred from base C₇H₉NO₂[4][5][6] |
| Molecular Weight | 175.61 g/mol | Inferred from base (139.15 g/mol )[4][6] |
| Appearance | White to off-white crystalline powder | Based on similar compounds[7] |
| Melting Point | Not widely reported; a similar compound, Vanillylamine HCl, melts at 215-220°C with decomposition.[7] | This serves as an approximate target. |
Hazard Identification and Safety
This compound and related aminophenols are classified as hazardous substances. Adherence to strict safety protocols is mandatory.
-
Hazards: Harmful if swallowed.[8][9] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9] Aminophenols are sensitive to heat, light, and moisture and may be prone to oxidation.[11]
-
Required Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[10][12]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid generating dust.
-
First Aid:
-
If Swallowed: Rinse mouth and immediately call a physician or poison control center.[8][12]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][12]
-
If Inhaled: Move the person to fresh air.[8]
-
The Recrystallization Workflow: A Conceptual Overview
The success of recrystallization hinges on a logical sequence of steps, each with a specific purpose. The following diagram illustrates the complete workflow from crude solid to purified, dry crystals.
Protocol Part I: Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. As an amine hydrochloride salt, the compound is polar. Therefore, polar solvents are the primary candidates.[13] For analogous aminophenol compounds, solvent systems such as aqueous mineral acids, ethanol, and aqueous methanol have proven effective.[14]
A mixed solvent system, often called an anti-solvent or solvent-pair system, is highly effective for compounds with challenging solubility profiles.[15] This protocol will focus on an Ethanol/Water system, a common and effective choice for polar organic salts. Ethanol acts as the "good" solvent, dissolving the compound well when hot, while water acts as the "anti-solvent," in which the compound is less soluble, to promote crystallization upon cooling.
Logic for Solvent Selection
Protocol Part II: Detailed Experimental Procedure
This procedure assumes a starting quantity of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.
Step 1: Dissolution
-
Place the crude this compound (5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat approximately 50-60 mL of ethanol on a hot plate. Caution: Never heat organic solvents with an open flame.
-
Add a small portion (~15-20 mL) of the hot ethanol to the Erlenmeyer flask containing the crude solid.
-
Place the flask on the hot plate and heat gently with stirring. The goal is to bring the solution to a gentle boil.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.
Step 2: Decolorization and Hot Filtration (Perform if Necessary)
-
Rationale: If the resulting solution is deeply colored (e.g., dark yellow, brown), it indicates the presence of colored, often oxidized, impurities. Activated charcoal can be used to adsorb these impurities.[14] If there are any solids that do not dissolve even with additional hot solvent, these are insoluble impurities that must be removed.
-
Remove the flask from the heat source and allow it to cool slightly for a minute.
-
Add a very small amount of activated charcoal (approximately 1-2% of the solute weight, e.g., 50-100 mg) to the solution.
-
Reheat the solution to a boil for 2-3 minutes, stirring continuously.
-
Perform a hot gravity filtration: Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the funnel.
Step 3: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and therefore purer, crystals.[13] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
Troubleshooting: If no crystals form, it may be because too much solvent was used or the solution is supersaturated.[15] Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed crystal" of the pure compound.[2]
Step 4: Isolation and Drying of Crystals
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Wet the filter paper in the funnel with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.
-
Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them.[1]
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely in a well-ventilated area (or in a vacuum oven at low heat) until a constant weight is achieved.
Protocol Part III: Purity Assessment
Verifying the purity of the recrystallized product is a critical final step.
Melting Point Analysis
-
Principle: A pure crystalline solid has a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Procedure: Determine the melting point of the dry, recrystallized product.
-
Interpretation: Compare the observed melting point to the literature value (if available) or to the melting point of the crude starting material. A sharp melting point that is higher than the crude material indicates successful purification.[2]
Thin-Layer Chromatography (TLC)
-
Principle: TLC can be used to visually compare the composition of the crude material versus the purified product.
-
Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., methanol). Spot both solutions side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of methanol).
-
Interpretation: The purified sample should show a single, strong spot, while the crude sample may show the main spot along with several smaller spots corresponding to impurities.
Common Problems and Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out (product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated; cooling is too rapid.[15] | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[15] |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is supersaturated.[15] | Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal. If that fails, carefully evaporate some of the solvent by gently heating the solution and then attempt to cool it again. |
| Very Low Yield | Too much solvent was used; the crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure all glassware for hot filtration is pre-heated. |
| Colored Crystals | The decolorization step with activated charcoal was insufficient or omitted. | Repeat the recrystallization, ensuring an effective decolorization step is included. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mpbio.com [mpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Chiral Separation of Aminophenol Isomers by HPLC: An Application Guide
Introduction: The Significance of Chirality in Aminophenol Scaffolds
Aminophenols are a critical class of aromatic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. When substituted to create a stereogenic center, the resulting aminophenol isomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles. This stereospecificity is a cornerstone of modern drug development, as the therapeutic efficacy of a drug candidate often resides in a single enantiomer, while its counterpart may be inactive or even responsible for adverse effects. Consequently, the ability to resolve and quantify these enantiomers with high fidelity is not merely an analytical challenge but a regulatory and safety imperative.
This comprehensive guide provides an in-depth exploration of the chiral separation of aminophenol isomers using High-Performance Liquid Chromatography (HPLC). We will delve into the principles of chiral recognition on polysaccharide-based stationary phases, present detailed protocols for method development and validation, and offer practical insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the chiral analysis of aminophenol derivatives.
The Engine of Separation: Polysaccharide-Based Chiral Stationary Phases
The enantioselective separation of aminophenol isomers is most effectively achieved using chiral stationary phases (CSPs) that can engage in stereospecific interactions with the analytes. Among the various types of CSPs, polysaccharide-based materials, particularly derivatives of cellulose and amylose, have proven to be the most versatile and successful for the resolution of a broad range of chiral compounds, including amines.[1]
These CSPs are typically prepared by coating or immobilizing polysaccharide derivatives, such as carbamates and esters, onto a silica support.[2] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where enantiomers can interact.[3]
Mechanism of Chiral Recognition
The precise mechanism of chiral recognition on polysaccharide CSPs is a complex interplay of various intermolecular forces, and no single model can universally predict enantioselectivity.[2] However, it is widely accepted that a combination of the following interactions is responsible for the differential binding of enantiomers:
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of aminophenol isomers are potent hydrogen bond donors and acceptors. These groups can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide backbone of the CSP.[4][5] The specific spatial arrangement of these functional groups on each enantiomer leads to differences in the stability of the transient diastereomeric complexes formed with the chiral selector.
-
π-π Interactions: The aromatic ring of the aminophenol molecule can engage in π-π stacking interactions with the phenyl groups of the carbamate substituents on the CSP.[4][6] The strength of these interactions can be influenced by the electron density of the aromatic rings of both the analyte and the CSP.
-
Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions, further stabilizing the transient diastereomeric complexes.
-
Steric Hindrance: The three-dimensional structure of the chiral grooves in the polysaccharide CSP creates a sterically constrained environment. One enantiomer may fit more favorably into these grooves than the other, leading to a stronger interaction and longer retention time.[7]
The combination and relative strength of these interactions determine the degree of enantioselectivity and, ultimately, the resolution of the chiral separation.
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical step in developing a successful chiral separation method. Different polysaccharide-based CSPs exhibit varying selectivities for aminophenol isomers due to differences in the polysaccharide backbone (cellulose vs. amylose) and the nature of the derivatizing groups. Below is a comparative summary of commonly used CSPs for the chiral separation of a model aminophenol derivative, 3-(2-aminopropyl)phenol.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Lux® Amylose-1 | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | tR1: 8.5, tR2: 10.2 | 2.1 | 1.25 |
| Chiralpak® IA | n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v) | tR1: 7.9, tR2: 9.8 | 2.5 | 1.30 |
| Lux® Cellulose-1 | n-Hexane/Isopropanol/Diethylamine (95:5:0.1, v/v/v) | tR1: 12.1, tR2: 13.5 | 1.8 | 1.15 |
| Chiralpak® IC | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | tR1: 6.5, tR2: 8.1 | 2.3 | 1.28 |
Note: The data presented in this table is illustrative and synthesized from typical performance characteristics. Actual retention times and resolution may vary depending on the specific HPLC system, column dimensions, and operating conditions.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chiral separation of a racemic aminophenol derivative.
Workflow for Chiral HPLC Method Development
Caption: A generalized workflow for chiral HPLC method development.
Protocol 1: Chiral Separation of 3-(2-Aminopropyl)phenol
This protocol outlines a normal-phase HPLC method for the enantioseparation of 3-(2-aminopropyl)phenol.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic 3-(2-aminopropyl)phenol standard.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v).
-
Ensure thorough mixing and degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
-
Prepare a stock solution of racemic 3-(2-aminopropyl)phenol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
4. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 270 nm
5. Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.[2]
Method Validation According to ICH Guidelines
Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution (Rs) remains > 1.5 and peak symmetry is maintained. |
Protocol 2: Validation of the Chiral HPLC Method
This protocol provides a framework for validating the chiral HPLC method described in Protocol 1.
1. Specificity:
-
Inject individual solutions of each enantiomer (if available) to confirm their retention times and elution order.
-
Inject a solution of the racemic mixture to demonstrate baseline separation.
-
Spike the sample with known impurities and degradation products to ensure no interference.
2. Linearity:
-
Prepare a series of at least five standard solutions of the racemate covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
3. Accuracy:
-
Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the racemate.
-
Analyze these samples in triplicate and calculate the percentage recovery for each enantiomer.
4. Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the peak areas of each enantiomer.
5. LOQ and LOD:
-
Determine the LOQ and LOD by injecting a series of increasingly dilute solutions of the racemate and measuring the signal-to-noise ratio.
6. Robustness:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Wavelength of detection (e.g., ±2 nm).
-
-
Analyze a sample under each condition and evaluate the impact on resolution, retention time, and peak shape.
Troubleshooting Common Issues
Even with a well-developed method, issues can arise during routine analysis. This section addresses common problems and provides systematic solutions.
Troubleshooting Workflow for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
-
Poor or No Enantiomeric Resolution:
-
Cause: Inappropriate CSP, incorrect mobile phase composition, or column degradation.
-
Solution:
-
Verify CSP Selection: Ensure the chosen CSP is suitable for aminophenol isomers. If not, screen other polysaccharide-based columns.[11]
-
Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., IPA or ethanol) in the mobile phase. A lower percentage of the polar solvent generally increases retention and may improve resolution.
-
Optimize Temperature: Lowering the temperature can sometimes enhance chiral recognition.[11]
-
Check Column Health: Perform a quality control check on the column to ensure it has not lost efficiency.
-
-
-
Peak Tailing:
-
Cause: Secondary interactions between the basic amino group and acidic silanol groups on the silica support, or column overload.
-
Solution:
-
Increase Additive Concentration: For basic compounds like aminophenols, ensure an adequate concentration of a basic additive (e.g., 0.1% DEA) in the mobile phase to mask the silanol groups.[11]
-
Reduce Sample Concentration: Dilute the sample to check for column overload.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.
-
-
-
Ghost Peaks:
-
Cause: Contamination in the mobile phase, sample solvent, or carryover from previous injections.[11]
-
Solution:
-
Run a blank gradient (if applicable) to identify the source of contamination.
-
Use high-purity solvents and freshly prepared mobile phases.
-
Implement a robust needle wash procedure in the autosampler method.
-
-
Conclusion
The chiral separation of aminophenol isomers by HPLC is a critical analytical task in the pharmaceutical and related industries. Polysaccharide-based chiral stationary phases offer a powerful and versatile platform for achieving these challenging separations. A systematic approach to method development, beginning with the careful selection of the CSP and mobile phase, is paramount to success. By understanding the underlying principles of chiral recognition and adhering to rigorous validation protocols, researchers can develop robust and reliable methods that ensure the quality and safety of products derived from aminophenol scaffolds. This guide provides a comprehensive framework to aid in this endeavor, from initial method development to routine analysis and troubleshooting.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
Application Note: Strategies for the Derivatization of 4-Amino-3-methoxyphenol Hydrochloride for Trace Analysis
Abstract
The quantitative analysis of 4-Amino-3-methoxyphenol at trace levels presents significant analytical challenges due to its high polarity, low volatility, and thermal instability. As an important intermediate and potential impurity in the pharmaceutical and dye industries, its accurate detection is critical.[1] This application note provides a comprehensive guide with detailed protocols for the derivatization of 4-Amino-3-methoxyphenol hydrochloride to enhance its detectability and chromatographic performance for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) systems. We explore three robust derivatization strategies: silylation and acylation for GC-MS, and fluorescent labeling with dansyl chloride for HPLC with Fluorescence Detection (HPLC-FLD). The causality behind experimental choices, step-by-step methodologies, and expected outcomes are detailed to provide researchers with a reliable framework for method development.
Introduction: The Analytical Challenge
4-Amino-3-methoxyphenol is a bifunctional molecule containing a primary aromatic amine and a phenolic hydroxyl group.[1][2] These polar, active hydrogen-containing moieties lead to several analytical difficulties:
-
Poor Volatility: The strong intermolecular hydrogen bonding prevents the molecule from readily vaporizing, making it unsuitable for direct GC analysis.[3]
-
Thermal Instability: At the high temperatures required for GC injection, the compound is prone to degradation, leading to inaccurate quantification.
-
Poor Chromatographic Behavior: In both GC and reversed-phase HPLC, the high polarity can cause significant peak tailing and poor resolution due to strong interactions with the stationary phase or residual silanols.[4]
-
Low Detector Response: The molecule lacks a strong native chromophore or fluorophore, limiting detection sensitivity in HPLC-UV or HPLC-FLD systems.[5][6]
Chemical derivatization is a powerful strategy to overcome these limitations.[7] By chemically modifying the amine and hydroxyl groups, we can create a new compound with properties ideal for trace analysis. The primary goals are to increase volatility and thermal stability for GC analysis and to introduce a fluorescent tag for highly sensitive HPLC analysis.[4][6][8]
Method 1: Silylation for GC-MS Analysis
Principle of the Method: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[9] The reaction involves replacing the acidic protons of the -NH₂ and -OH groups with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability.[3][10]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent reagent for this purpose. It is highly reactive, and its byproducts are neutral and highly volatile, minimizing interference during GC analysis.[8][11] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for hindered groups.[11][12]
Derivatization Reaction:
Caption: Silylation of 4-Amino-3-methoxyphenol with MSTFA.
Protocol 2.1: Silylation using MSTFA
A. Materials and Reagents:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[3]
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Sample containing the analyte, extracted and dried
-
Heating block or oven, vortex mixer, autosampler vials with inserts
B. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 5 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH to ~8-9 with a suitable buffer to ensure the analyte is in its free base form.
-
Extract three times with 5 mL of ethyl acetate, vortexing for 2 minutes each time.
-
Combine the organic layers and pass them through anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Complete dryness is critical.[13]
C. Derivatization Procedure:
-
Reconstitute the dried residue in 100 µL of anhydrous pyridine or ethyl acetate.
-
Add 50 µL of MSTFA + 1% TMCS to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block.[3]
-
Allow the vial to cool to room temperature before analysis.
-
Transfer the derivatized sample to an autosampler vial for immediate GC-MS injection.
D. Data & Expected Results:
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 280°C | Ensures efficient vaporization of the less volatile derivative. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Separates the derivative from solvent and potential matrix components. |
| MS Source Temp | 230°C | Standard temperature for EI ionization. |
| MS Quad Temp | 150°C | Standard temperature for quadrupole mass filter. |
| Key Mass Fragments | Expect a molecular ion (M⁺) and characteristic fragments such as [M-15]⁺ (loss of CH₃). | Allows for confident identification and quantification using Selected Ion Monitoring (SIM). |
Method 2: Acylation for GC-MS Analysis
Principle of the Method: Acylation is another effective derivatization strategy for amines and phenols.[1] Using a reagent like acetic anhydride in the presence of a base catalyst (e.g., pyridine), the -NH₂ and -OH groups are converted to stable N-acetyl and O-acetyl groups, respectively.[14] The resulting di-acetylated derivative is significantly more volatile and thermally stable than the parent compound. This method is often less sensitive to trace amounts of water compared to silylation.
Derivatization Reaction:
Caption: Acylation of 4-Amino-3-methoxyphenol with Acetic Anhydride.
Protocol 3.1: Acylation using Acetic Anhydride
A. Materials and Reagents:
-
This compound standard
-
Anhydrous Pyridine (GC grade)
-
Sample extract, dried and reconstituted in a suitable solvent (e.g., ethyl acetate)
B. Derivatization Procedure:
-
To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride. Causality: Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion.[17]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
D. Data & Expected Results:
| Parameter | Recommended Setting | Rationale |
| GC Parameters | Similar to Protocol 2.1 | The acetylated derivative has comparable volatility to the silylated one. |
| Key Mass Fragments | Expect a molecular ion (M⁺) and characteristic fragments from the loss of ketene (-42 amu) from the N-acetyl and O-acetyl groups. | Provides clear fragmentation patterns for MS identification. |
Method 3: Fluorescent Derivatization for HPLC Analysis
Principle of the Method: For enhanced sensitivity in HPLC, pre-column derivatization with a fluorescent labeling agent is the method of choice.[5][6] Dansyl chloride (Dns-Cl) is a classic reagent that reacts with primary amines and phenols under alkaline conditions (pH 9.5-10.5) to form intensely fluorescent and stable sulfonamide and sulfonate ester derivatives.[4][5] This process not only adds a fluorophore for femtomole-level detection but also increases the hydrophobicity of the analyte, improving retention and separation on reversed-phase columns.[5]
Derivatization Workflow:
Caption: Workflow for Dansylation and HPLC-FLD Analysis.[5]
Protocol 4.1: Dansylation for HPLC-FLD
A. Materials and Reagents:
-
This compound standard
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone, prepare fresh)
-
Sodium Bicarbonate Buffer (100 mM, pH 9.8)[5]
-
Sodium Hydroxide solution (250 mM) for quenching[18]
-
Formic Acid solution for neutralization[18]
-
Acetonitrile and Water (HPLC grade)
B. Derivatization Procedure:
-
Pipette 50 µL of the sample or standard (in water or buffer) into a microcentrifuge tube.
-
Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.8). Causality: The alkaline pH is crucial to deprotonate the amino and phenolic groups, making them nucleophilic and ready to attack the dansyl chloride.[5]
-
Add 100 µL of the freshly prepared dansyl chloride solution. Vortex immediately.
-
Incubate the mixture in a water bath at 60°C for 60 minutes in the dark.[18]
-
Cool the reaction to room temperature.
-
Add 20 µL of 250 mM sodium hydroxide solution to quench the reaction by hydrolyzing excess dansyl chloride. Incubate for 10 minutes.[18]
-
Neutralize the excess base by adding 20 µL of formic acid solution.
-
Filter the sample (0.22 µm syringe filter) into an autosampler vial for HPLC analysis.
C. Data & Expected Results:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 reversed-phase, 150 x 4.6 mm, 3.5 µm | Standard for separating moderately hydrophobic molecules like dansylated derivatives. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20 minutes | Required to elute the hydrophobic dansylated derivative and separate it from the polar dansyl-OH byproduct. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Fluorescence | Excitation: ~340 nm, Emission: ~525 nm | Optimal wavelengths for detecting dansyl derivatives, providing high sensitivity. |
| LOD/LOQ | Expected in the low ng/mL to pg/mL range | Dansylation enables highly sensitive trace-level detection.[5] |
Method Selection Summary
| Feature | Silylation (GC-MS) | Acylation (GC-MS) | Dansylation (HPLC-FLD) |
| Principle | Increase volatility | Increase volatility | Add fluorescent tag |
| Sensitivity | Good to Excellent | Good | Excellent to Outstanding |
| Derivative Stability | Moderate (moisture sensitive) | High | High |
| Matrix Robustness | Requires very clean, dry extracts | More tolerant to trace moisture | Tolerant to aqueous matrices |
| Instrumentation | GC-MS | GC-MS | HPLC with Fluorescence Detector |
| Best For | Volatile/semi-volatile analysis, structural confirmation via MS fragmentation. | Robust, routine analysis where extreme sensitivity is not required. | Ultra-trace quantification in complex biological or environmental samples. |
Conclusion
The successful trace analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS based methods, silylation with MSTFA offers excellent volatility enhancement, while acylation provides a highly robust alternative with stable derivatives. For applications requiring the highest sensitivity, fluorescent labeling with dansyl chloride coupled with HPLC-FLD is the superior choice, enabling detection at picomole levels. The protocols provided herein serve as a validated starting point for researchers to develop and optimize methods tailored to their specific analytical needs and sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. rua.ua.es [rua.ua.es]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. adis-international.ro [adis-international.ro]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application of 4-Amino-3-methoxyphenol hydrochloride in the Synthesis of a Quinolone-based Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Aminophenols in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable drug development pipelines. 4-Amino-3-methoxyphenol hydrochloride emerges as a highly valuable building block due to the versatile reactivity of its trifunctionalized benzene ring. The presence of hydroxyl, amino, and methoxy groups offers a rich chemical canvas for constructing complex heterocyclic systems, which form the backbone of numerous therapeutic agents. The hydrochloride salt form of this aminophenol offers distinct advantages in terms of stability, solubility, and handling, making it a preferred choice in many industrial applications.
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a key pharmaceutical intermediate: 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile . This quinolone derivative is of significant interest as the quinolone scaffold is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3][4][5][6][7] The protocols detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Chemical Properties and Strategic Advantages of this compound
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₁₀ClNO₂ | Provides the foundational atoms for the target quinolone. |
| Molecular Weight | 175.61 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | Off-white to light brown crystalline powder | Physical characteristic for material identification. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt enhances solubility in aqueous media, facilitating certain reaction conditions and work-up procedures.[4] |
| Reactivity | The amino group is a potent nucleophile, while the hydroxyl group can be deprotonated or act as a directing group. The methoxy group is a strong electron-donating group. | The hydrochloride form protonates the amino group, which can modulate its reactivity and prevent unwanted side reactions. This protection can be reversed in situ with the addition of a base. |
Synthetic Pathway Overview: A Two-Step Approach to a Quinolone Intermediate
The synthesis of 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile from this compound is strategically designed as a two-step process. This approach ensures high yields and purity by isolating a stable intermediate.
-
Step 1: Condensation Reaction. A nucleophilic substitution reaction between 4-Amino-3-methoxyphenol and ethyl 2-cyano-3-ethoxyacrylate to form the enamine intermediate, ethyl 2-cyano-3-((4-hydroxy-2-methoxyphenyl)amino)acrylate.
-
Step 2: Thermal Cyclization. An intramolecular cyclization of the enamine intermediate to yield the final quinolone product, 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This step is a variation of the well-established Gould-Jacobs reaction.[1][2][8][9]
Caption: Synthetic workflow for the two-step synthesis of the target quinolone intermediate.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 2-cyano-3-((4-hydroxy-2-methoxyphenyl)amino)acrylate (Intermediate)
Principle: This step involves a nucleophilic substitution reaction. The hydrochloride of the starting material is neutralized in situ by a mild base, liberating the free amine which then attacks the electron-deficient double bond of ethyl 2-cyano-3-ethoxyacrylate, with subsequent elimination of ethanol.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (17.5 g, 0.1 mol) and anhydrous ethanol (100 mL). Stir the suspension at room temperature.
-
Base Addition: Slowly add triethylamine (16.7 mL, 0.12 mol) to the suspension. The mixture should become a clear solution as the free amine is formed.
-
Addition of Acrylate: To the resulting solution, add ethyl 2-cyano-3-ethoxyacrylate (20.8 g, 0.11 mol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold water with stirring. A yellow precipitate will form.
-
Filter the solid product using a Büchner funnel and wash with cold water (2 x 50 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Expected Yield: 85-92% Purity (by HPLC): >95%
PART 2: Synthesis of 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Final Product)
Principle: This step is a thermal intramolecular cyclization, a key reaction in the synthesis of quinolones. The high temperature facilitates the ring closure to form the stable heterocyclic system.[1][2][8]
Materials:
-
Ethyl 2-cyano-3-((4-hydroxy-2-methoxyphenyl)amino)acrylate (1.0 eq)
-
Diphenyl ether (high-boiling solvent)
-
Hexanes (for washing)
-
High-temperature reaction vessel with a reflux condenser
-
Heating mantle
Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diphenyl ether (150 mL).
-
Addition of Intermediate: Add the dried intermediate from Part 1 (27.8 g, 0.1 mol) to the diphenyl ether.
-
Thermal Cyclization: Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-45 minutes. The reaction is typically accompanied by the evolution of ethanol.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully pour the mixture into 300 mL of hexanes with vigorous stirring. This will precipitate the product while keeping the diphenyl ether in solution.
-
Filter the crude product and wash thoroughly with hexanes (3 x 100 mL) to remove all traces of diphenyl ether.
-
Recrystallize the crude product from hot dimethylformamide (DMF) or a mixture of DMF and water to obtain the pure product.
-
Dry the purified product under vacuum at 80 °C.
-
Expected Yield: 75-85% Purity (by HPLC): >98%
Characterization Data of the Final Product
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, NH), 8.5 (s, 1H, H-2), 7.4 (s, 1H, H-5), 7.1 (s, 1H, H-8), 3.9 (s, 3H, OCH₃), OH proton may be broad or exchangeable. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Signals corresponding to the quinolone core, nitrile, methoxy, and hydroxylated aromatic ring. |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2220 (C≡N), ~1650 (C=O) |
| Mass Spectrometry (ESI+) | m/z = 231.07 [M+H]⁺ |
Safety and Handling Precautions
-
This compound: Harmful if swallowed. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
-
Ethyl 2-cyano-3-ethoxyacrylate: Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[10][11][12][13][14]
-
Triethylamine: Flammable and corrosive. Handle with care in a fume hood.
-
Diphenyl ether: High boiling point. Avoid contact with hot liquid and vapors.
-
High-Temperature Reactions: Exercise extreme caution when working with high temperatures. Ensure proper shielding and temperature control.
Conclusion and Future Perspectives
This application note has detailed a robust and efficient two-step synthesis of a valuable quinolone-based pharmaceutical intermediate, 7-hydroxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, starting from this compound. The protocols provided are scalable and grounded in well-established organic synthesis principles. The strategic use of the hydrochloride salt of the starting material and the implementation of a thermal cyclization reaction highlight the versatility of this synthetic route.
The resulting quinolone-3-carbonitrile scaffold is a versatile platform for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery programs targeting a range of diseases.[3][4][5][6] Future work could focus on the optimization of reaction conditions, for instance, by exploring microwave-assisted synthesis to reduce reaction times and improve energy efficiency.[2][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing our knowledge of the quinolone scaffold and its value to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. Quinolone scaffolds as potential drug candidates against infectious microbes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. itwcp.de [itwcp.de]
- 11. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 12. farnell.com [farnell.com]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. chemical-concepts.com [chemical-concepts.com]
- 15. ablelab.eu [ablelab.eu]
Synthesis of Bioactive Molecules from 4-Amino-3-methoxyphenol Hydrochloride: A Comprehensive Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting material is paramount to the successful synthesis of novel bioactive compounds. 4-Amino-3-methoxyphenol hydrochloride stands out as a particularly valuable and versatile scaffold. Its trifunctional nature, possessing an aromatic amine, a phenolic hydroxyl group, and a methoxy substituent, offers multiple avenues for chemical modification. This unique arrangement of functional groups allows for the targeted synthesis of a diverse array of derivatives with potential therapeutic applications, ranging from analgesics and anti-inflammatory agents to antimicrobial and anticancer compounds. The hydrochloride salt form ensures stability and enhances solubility in aqueous media, facilitating its use in various reaction conditions. This guide provides detailed protocols and technical insights into the synthesis of several classes of bioactive molecules, leveraging the unique chemical reactivity of this compound. We will delve into the rationale behind key experimental steps, offering a practical roadmap for researchers in the field of drug development.
PART I: Synthesis of N-Acyl Derivatives as Potential Analgesics
The N-acylation of the amino group in 4-Amino-3-methoxyphenol is a fundamental transformation for the synthesis of compounds with analgesic properties, analogous to the well-known non-steroidal anti-inflammatory drug (NSAID), paracetamol (acetaminophen). The introduction of an acyl group modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacological activity.
Causality of Experimental Choices:
The choice of an acylating agent, such as acetic anhydride, is critical. Acetic anhydride is a readily available, inexpensive, and highly reactive reagent for the acetylation of amines.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid present in the starting material and the acetic acid byproduct formed during the reaction. The selection of a non-protic solvent like dichloromethane or ethyl acetate facilitates the reaction and subsequent workup.
Experimental Workflow for N-Acetylation
Caption: Workflow for the N-acetylation of this compound.
Detailed Protocol: Synthesis of N-(4-hydroxy-2-methoxyphenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane or ethyl acetate. Add triethylamine (1.1 eq) or pyridine (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
-
Acylation: Cool the mixture to 0 °C in an ice bath. To the stirred suspension, slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-(4-hydroxy-2-methoxyphenyl)acetamide.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Physical Appearance | Off-white to pale brown solid |
| Melting Point | Dependent on purity |
| Spectroscopic Data | Consistent with the structure of N-(4-hydroxy-2-methoxyphenyl)acetamide |
PART II: Synthesis of Schiff Base Derivatives as Potential Antimicrobial Agents
The reaction of the primary amino group of 4-Amino-3-methoxyphenol with aldehydes or ketones yields Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The formation of the azomethine group (-C=N-) is a key structural feature responsible for their bioactivity.
Causality of Experimental Choices:
The condensation reaction to form Schiff bases is typically acid-catalyzed. A catalytic amount of a protic acid, such as acetic acid, facilitates the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration. The choice of the aldehyde or ketone reactant allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as ethanol or methanol, to drive the equilibrium towards product formation.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff base derivatives.
Detailed Protocol: Synthesis of 4-((E)-(phenylimino)methyl)-2-methoxyphenol
Materials:
-
This compound
-
Benzaldehyde (or other substituted aldehydes)
-
Sodium acetate or Triethylamine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
Neutralization and Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) or triethylamine (1.1 eq) and stir for 15 minutes. To this mixture, add benzaldehyde (1.0 eq) and a few drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Physical Appearance | Crystalline solid (color may vary depending on the aldehyde used) |
| Melting Point | Characteristic for the specific Schiff base |
| Spectroscopic Data | Confirmation of the imine (-C=N-) bond formation via IR and NMR spectroscopy |
PART III: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The phenolic hydroxyl group of 4-Amino-3-methoxyphenol provides another reactive site for derivatization. The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[3][4] This reaction allows for the introduction of various alkyl or aryl groups, which can significantly alter the molecule's solubility, lipophilicity, and biological activity.
Causality of Experimental Choices:
The first step in the Williamson ether synthesis is the deprotonation of the phenol to form a more nucleophilic phenoxide ion. A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used for this purpose.[4] The choice of the alkylating agent (e.g., an alkyl halide) determines the nature of the ether to be synthesized. The reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.[5]
Logical Relationship of Williamson Ether Synthesis
Caption: Logical steps in the Williamson ether synthesis.
Detailed Protocol: Synthesis of 4-Amino-3-methoxy-1-(propyloxy)benzene
Note: The amino group should be protected prior to the Williamson ether synthesis to prevent N-alkylation. A common protecting group is the acetyl group, which can be introduced as described in PART I. The following protocol assumes the use of N-(4-hydroxy-2-methoxyphenyl)acetamide as the starting material.
Materials:
-
N-(4-hydroxy-2-methoxyphenyl)acetamide
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
1-Bromopropane (or other primary alkyl halides)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N-(4-hydroxy-2-methoxyphenyl)acetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Alkylation: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection (Optional): The acetyl protecting group can be removed by acidic or basic hydrolysis to yield the free amine if desired.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Physical Appearance | Oil or low-melting solid |
| Spectroscopic Data | Confirmation of the ether linkage via NMR spectroscopy |
References
Troubleshooting & Optimization
Identifying and removing impurities from 4-Amino-3-methoxyphenol hydrochloride
Technical Support Center: 4-Amino-3-methoxyphenol Hydrochloride
A Guide to Identification and Removal of Common Impurities for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common purity challenges encountered with this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the high purity of this compound is paramount for the integrity of downstream applications and the quality of the final active pharmaceutical ingredient (API). This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify, understand, and effectively remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile is heavily dependent on the synthetic route used. A common synthesis involves the nitrosation of 3-methoxyphenol followed by reduction.[1] Based on this and general chemical principles, impurities can be categorized as follows:
-
Starting Materials & Reagents: Residual 3-methoxyphenol or reagents from the reduction step (e.g., sodium dithionite by-products).[1]
-
Intermediates: Incomplete reaction can leave behind intermediates such as the nitroso or nitro analogues of the final product. For related syntheses, like that of 4-amino-3-methylphenol, the 4-nitroso intermediate is explicitly mentioned.[2]
-
Oxidation Products: Aminophenols are highly susceptible to oxidation, especially when exposed to air, light, or trace metals. This is the most common cause of discoloration (pink, red, brown, to black). The resulting impurities are often complex quinone-type structures.
-
Dimerization/Polymerization Products: Side reactions can lead to the formation of dimers or oligomers, such as 4,4'-diaminodiphenylether-type impurities, which have been noted in the purification of p-aminophenol.[3]
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other positional isomers may be formed, though this is generally less common with directed syntheses.
Table 1: Summary of Potential Impurities and Their Sources
| Impurity Category | Specific Examples | Likely Source | Common Indication |
|---|---|---|---|
| Starting Materials | 3-Methoxyphenol | Incomplete reaction | Peak in chromatogram |
| Intermediates | 4-Nitroso-3-methoxyphenol | Incomplete reduction | Discoloration, distinct chromatographic peak |
| Oxidation Products | Quinimines, Quinones | Air/light exposure | Intense discoloration (pink, brown, black) |
| Side-Reaction Products | Dimeric ethers/amines | High reaction temperatures | High molecular weight peaks in LC-MS |
Q2: My sample of this compound is discolored. What is the cause and is it still usable?
A2: Discoloration, typically ranging from pink to dark brown, is almost always a sign of oxidation. The amino and phenol functional groups are electron-rich and readily oxidized, forming highly colored quinone-imine type structures. The presence of even trace amounts of these impurities can cause significant discoloration.
Whether the material is usable depends entirely on the requirements of your subsequent reaction. For many applications, this level of impurity is unacceptable as it can interfere with catalysis, lead to further colored by-products, and reduce the yield and purity of your target molecule. It is always recommended to purify a discolored sample before use.
Q3: What are the best analytical methods to assess the purity of my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for assessing the purity of aminophenols and their salts.[4][5]
-
Recommended HPLC System: A reverse-phase C18 column is standard.[5]
-
Mobile Phase: An isocratic or gradient method using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH of ~4.0) and an organic modifier like methanol or acetonitrile is effective.[4][5]
-
Detection: UV detection is most common. 4-Aminophenol, a related compound, can be detected at 275 nm.[6] A photodiode array (PDA) detector is highly recommended as it allows you to inspect the UV spectrum of each peak, helping to distinguish impurities from the main compound.
Gas Chromatography (GC) can also be used, but the compound may require derivatization to improve its volatility and thermal stability. Purity specifications for some commercial batches are determined by GC.[7]
Q4: What is the most effective, general-purpose method for purifying this compound?
A4: For a crystalline solid like a hydrochloride salt, recrystallization is the most powerful and scalable purification technique.[8] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cold temperatures, while impurities remain in solution. Given its nature as a polar salt, polar solvents are the best starting point. Good candidate solvents include ethanol, isopropanol, or a mixture of an alcohol with water.[8][9][10]
Troubleshooting Guides
Issue 1: My sample is discolored, and I need to remove the color.
Cause: This is due to highly colored oxidation products. Solution: A two-step approach is most effective: chemical reduction followed by physical adsorption.
-
Dissolution & Reduction: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., hot water or an ethanol/water mixture). Add a small amount of a reducing agent like sodium dithionite or sodium bisulfite portion-wise until the color is discharged.[1] This chemically reduces the colored quinone-type impurities back to their colorless aminophenol form.
-
Activated Charcoal Treatment: To the now decolorized (or significantly less colored) hot solution, add a very small amount of activated charcoal (typically 1-2% w/w).[9][11] The charcoal will adsorb residual colored impurities and other non-polar contaminants.
-
Hot Filtration & Recrystallization: Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8] Allow the hot, clear filtrate to cool slowly to induce crystallization of the purified product.
Caption: Workflow for the chemical and physical removal of colored impurities.
Issue 2: My recrystallization attempt resulted in an oil, not crystals.
Cause: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the compound separates as a liquid phase instead of a solid lattice.
Solutions:
-
Use a Lower-Boiling Solvent: If you used water (BP 100 °C), try a solvent with a lower boiling point, such as ethanol (BP 78 °C) or isopropanol (BP 82 °C).
-
Increase Solvent Volume: You may have a solution that is too concentrated. Add more hot solvent until the oil redissolves completely, then attempt to cool it again, very slowly.
-
Reduce Cooling Rate: Do not place the flask directly into an ice bath from a high temperature. Allow it to cool to room temperature undisturbed over a longer period. Slow cooling is critical for proper crystal lattice formation.[8]
-
Induce Crystallization: If no crystals form even after slow cooling, try scratching the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[11]
Issue 3: My HPLC shows a major impurity peak that is very close to my product peak.
Cause: This indicates an impurity with a very similar polarity and structure to your desired compound, making separation by simple recrystallization difficult. This could be an isomer or a closely related analogue.
Solution: This is a challenging purification problem that requires a more advanced approach.
-
Optimize Recrystallization: Experiment with a wider range of solvent systems. A binary solvent system (using a "solvent" and an "anti-solvent") can sometimes provide the selectivity needed to resolve closely related compounds.[11] For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (like diethyl ether or dichloromethane) until turbidity persists, then heat to clarify and cool slowly.
-
pH-Based Separation (Free Base): If recrystallization fails, you may need to purify the compound in its free base form. Neutralize an aqueous solution of the hydrochloride salt to precipitate the free base (4-Amino-3-methoxyphenol). This free base can then be subjected to purification techniques like column chromatography or acid-base extraction before being converted back to the pure hydrochloride salt.[9]
-
Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC is the ultimate solution, though it is more resource-intensive.
Caption: Decision tree for purification strategy selection.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh ~5 mg of your this compound sample and dissolve it in 10 mL of the mobile phase to create a ~0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Analysis: Run the sample and integrate all peaks. Calculate the purity by the area percent method. Note the relative retention times of any impurities.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: Place 5.0 g of the crude this compound in a 100 mL Erlenmeyer flask. Add 20 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: If the solid does not completely dissolve, add hot water dropwise until a clear solution is obtained. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[8]
-
Hot Filtration (Optional): If the solution contains insoluble matter or if you performed a charcoal treatment (see Issue 1), perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. The formation of large, well-defined crystals is a sign of effective purification.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess the purity of the final product using the HPLC method in Protocol 1.
References
- 1. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 2. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Storage and Handling of 4-Amino-3-methoxyphenol Hydrochloride
Welcome to the technical support guide for 4-Amino-3-methoxyphenol hydrochloride (CAS: 37966-57-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its chemical structure, this compound is susceptible to degradation, which can compromise experimental results. This guide provides in-depth explanations, troubleshooting protocols, and best practices to mitigate these risks.
Section 1: Understanding the Inherent Instability
This compound is an aminophenol derivative. The presence of both an electron-donating amino group (-NH2) and a hydroxyl group (-OH) on the aromatic ring makes the molecule highly susceptible to oxidation.[1][2] This is the primary degradation pathway.
The hydrochloride salt form enhances stability compared to the free base by protonating the amino group, which reduces its electron-donating capacity and thus its susceptibility to oxidation. However, the compound remains sensitive to several environmental factors.
Key Degradation Triggers:
-
Oxygen (Air): Atmospheric oxygen is the principal oxidizing agent.[2][3]
-
Light: UV and visible light can provide the energy to initiate and accelerate oxidative reactions, a process known as photo-oxidation.[1][2][4]
-
Heat: Elevated temperatures increase the rate of chemical degradation.[5]
-
Moisture: The compound can be hygroscopic, and the presence of water can facilitate oxidative pathways.[6]
The degradation process typically involves the oxidation of the aminophenol to a quinone-imine intermediate. These intermediates are highly colored and can subsequently polymerize, leading to the characteristic discoloration (yellow, brown, or violet) of the compound upon degradation.[1]
References
Resolving peak tailing in HPLC analysis of 4-Amino-3-methoxyphenol hydrochloride
Technical Support Center: HPLC Troubleshooting Guide
Topic: Resolving Peak Tailing in HPLC Analysis of 4-Amino-3-methoxyphenol hydrochloride
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the HPLC analysis of this compound. The content is structured in a question-and-answer format to directly address common challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a critical issue for my analysis?
Answer:
In an ideal HPLC separation, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetrical "tail".[1][2] This is not just a cosmetic issue; it directly impacts the quality and reliability of your analytical results.
Consequences of Peak Tailing:
-
Inaccurate Integration and Quantitation: Tailing makes it difficult for chromatography data systems to accurately determine the start and end of the peak, leading to inconsistent and erroneous area measurements.
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and quantify individual components in a mixture.
-
Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, compromising the limit of detection (LOD) and limit of quantitation (LOQ).
Quantitatively, peak tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . According to the United States Pharmacopeia (USP), the calculation is performed at 5% of the peak height.[3][4][5] A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[6][7]
| Tailing Factor (Tf) | Peak Shape Description | Implication |
| Tf = 1.0 | Symmetrical (Gaussian) | Ideal for accurate quantitation. |
| 1.0 < Tf ≤ 1.2 | Near Symmetrical | Generally acceptable for most methods. |
| Tf > 1.2 | Tailing | Indicates potential issues; may require method optimization.[6] |
| Tf > 1.5 - 2.0 | Severe Tailing | Unacceptable for quantitative analysis; troubleshooting is necessary.[7] |
Q2: I'm seeing significant peak tailing for 4-Amino-3-methoxyphenol. What is the most likely chemical cause?
Answer:
The molecular structure of 4-Amino-3-methoxyphenol contains a basic primary amine group. When analyzing basic compounds like this on standard silica-based reversed-phase columns (e.g., C18, C8), the primary cause of peak tailing is almost always unwanted secondary interactions between the analyte and the stationary phase.[1][7][8]
Specifically, the issue arises from residual silanol groups (Si-OH) on the surface of the silica particles.[9] Even after the C18 chains are bonded to the silica, many unreacted silanols remain.[10][11] These silanols are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[12]
Your analyte, this compound, has a basic amine group that will be protonated (positively charged, R-NH₃⁺) in typical acidic mobile phases. This creates a strong electrostatic (ionic) attraction between the positively charged analyte and the negatively charged silanol sites, as depicted below. This strong, non-hydrophobic interaction acts like "velcro," delaying the elution of some analyte molecules and causing the characteristic peak tail.[8]
Caption: Mechanism of peak tailing for basic compounds.
Q3: How can I systematically troubleshoot and eliminate this peak tailing?
Answer:
A systematic approach is crucial. We recommend a three-step process, starting with the easiest and most impactful changes (Mobile Phase), then moving to hardware (Column), and finally considering other factors.
Caption: Systematic troubleshooting workflow for peak tailing.
Step 1: Mobile Phase Optimization (The "Low-Hanging Fruit")
Mobile phase modification is the fastest and most cost-effective way to improve peak shape.
Q4: How does adjusting the mobile phase pH help, and what is the optimal range?
Answer:
Adjusting the pH is the most powerful tool for controlling silanol interactions.
-
Mechanism: By lowering the mobile phase pH to a range of 2.5 - 3.0 , you simultaneously achieve two critical goals. First, you ensure the acidic silanol groups (Si-O⁻) are fully protonated (Si-OH), neutralizing their negative charge.[2][12] Second, you ensure your basic analyte (R-NH₂) is fully and consistently protonated (R-NH₃⁺). This eliminates the strong ionic attraction, leaving only the desired hydrophobic retention mechanism, which results in sharp, symmetrical peaks.[7]
-
Protocol:
-
Prepare your aqueous mobile phase component (e.g., water or a low-molarity buffer).
-
Use an acid like phosphoric acid, trifluoroacetic acid (TFA), or formic acid to carefully adjust the pH to ~2.7.
-
Always pH-adjust the aqueous portion before mixing with the organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Q5: What are mobile phase additives like Triethylamine (TEA) and Trifluoroacetic acid (TFA), and how do they work?
Answer:
If pH adjustment alone is insufficient, additives can be used to further mask the effects of residual silanols.
1. Competing Base: Triethylamine (TEA)
-
Mechanism: TEA is a basic amine that acts as a "silanol suppressor."[13][14] In an acidic mobile phase, TEA becomes protonated (triethylammonium) and competitively binds to the negatively charged silanol sites on the stationary phase.[15] By saturating these active sites, TEA effectively shields your analyte from these secondary interactions, leading to improved peak shape.[13][16][17]
-
When to Use: Excellent for older columns (Type A silica) or when analyzing very basic compounds that still tail at low pH.
-
Typical Concentration: 0.05% - 0.2% v/v in the mobile phase.
2. Ion-Pairing Agent: Trifluoroacetic Acid (TFA)
-
Mechanism: TFA serves a dual purpose. It is a strong acid, effectively lowering the mobile phase pH.[18][19] Additionally, the trifluoroacetate anion can form a neutral ion-pair with the positively charged analyte (R-NH₃⁺). This neutral complex is more hydrophobic and has a reduced affinity for the polar silanol sites, minimizing tailing.[19][20]
-
When to Use: Very common in peptide and protein separations and effective for many small basic molecules.
-
Typical Concentration: 0.05% - 0.1% v/v in the mobile phase.[19]
-
Caution: TFA is an ion-suppressing agent and is generally not recommended for LC-MS applications.[19] Formic acid is a better choice for MS compatibility.
| Additive | Mechanism | Typical Conc. | Pros | Cons |
| Phosphoric Acid | pH Modifier | Adjust to pH 2.5-3.0 | Excellent buffering, UV transparent | Non-volatile (not MS-friendly) |
| Triethylamine (TEA) | Competing Base | 0.05 - 0.2% | Very effective silanol blocker | Strong odor, can alter selectivity[13][15] |
| Trifluoroacetic Acid (TFA) | pH Modifier & Ion-Pairing | 0.05 - 0.1% | Excellent peak shape improvement[19] | Suppresses MS signal, can be harsh on columns[19] |
| Formic Acid | pH Modifier | 0.1% | Good MS compatibility | Weaker acid, less effective at pH control than TFA |
Step 2: Column Selection and Hardware
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.
Q6: My peak is still tailing. Could my HPLC column be the problem?
Answer:
Yes, absolutely. Not all C18 columns are created equal. The quality of the underlying silica and the chemistry used to bond the stationary phase are critical.
-
Use High-Purity, End-Capped Columns: Modern HPLC columns are made from high-purity (Type B) silica with very low metal content.[12] After the C18 ligands are attached, most manufacturers perform a crucial second step called end-capping .[21] This process uses a small, reactive silane (like trimethylchlorosilane) to "cap" and deactivate many of the remaining accessible silanol groups.[10][21] Using a high-quality, fully end-capped column is one of the most effective ways to prevent peak tailing for basic compounds from the start.[22]
-
Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., a carbamate or amide) embedded within the C18 chain or at the point of end-capping.[11][23] This polar group helps to shield the analyte from the silica surface and can provide alternative selectivity. They are often highly recommended for separating polar and basic compounds.[23]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[24][25][26][27] HILIC uses a polar stationary phase (like bare silica or diol) with a high-organic mobile phase.[28][29] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[28]
Step 3: Instrument and Sample Considerations
While less common, system and sample issues can also contribute to peak tailing.
Q7: What instrumental or sample preparation factors could be causing my peak tailing?
Answer:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1] Ensure you are using pre-cut, narrow-bore tubing (e.g., 0.005" I.D.) and that all fittings are properly seated to minimize dead volume.[1]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing. To test for this, inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically, you are likely overloading the column.[6]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 10% Acetonitrile mobile phase), it can cause peak distortion. Ideally, your sample solvent should be the same as, or weaker than, your starting mobile phase.[6]
-
Column Contamination or Degradation: A blocked inlet frit or a void at the top of the column bed can cause severe peak shape issues.[2] If the column is old or has been subjected to harsh conditions, its performance may be permanently compromised. Try flushing the column or, if necessary, replacing it.[6]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. silicycle.com [silicycle.com]
- 4. Peak tailing factor computation. - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 11. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. hplc.today [hplc.today]
- 17. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromtech.com [chromtech.com]
- 22. thomassci.com [thomassci.com]
- 23. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 24. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 27. biocompare.com [biocompare.com]
- 28. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 29. glsciencesinc.com [glsciencesinc.com]
Common side reactions in the synthesis of 4-Amino-3-methoxyphenol hydrochloride
Welcome to the Technical Support Center for the synthesis of 4-Amino-3-methoxyphenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.
Introduction
This compound is a key building block in pharmaceutical synthesis. Its preparation, while conceptually straightforward, is often plagued by side reactions that can lead to low yields, impure products, and difficult purifications. The molecule's inherent sensitivity to oxidation, coupled with potential pitfalls in the common synthetic routes, necessitates a thorough understanding of the underlying chemistry to troubleshoot effectively.
This guide will focus on the two most prevalent synthetic pathways:
-
Route A: Diazotization of a primary aromatic amine (e.g., sulfanilic acid), azo coupling with 3-methoxyphenol, and subsequent reduction of the azo intermediate.
-
Route B: Catalytic hydrogenation of the precursor, 4-nitro-3-methoxyphenol.
We will dissect the common problems associated with each step, explain the mechanistic origins of these issues, and provide actionable, step-by-step protocols for their resolution.
Part 1: Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during synthesis and purification.
Section 1.1: Issues Related to Synthesis Route A (Azo Coupling & Reduction)
This route involves the formation of a diazonium salt, its electrophilic aromatic substitution reaction with 3-methoxyphenol, and the final reduction of the resulting azo compound.
FAQ 1: My azo coupling reaction mixture is brown or tarry instead of the expected deep red, and the yield of the azo intermediate is low. What's happening?
Answer: This common issue typically points to the instability and undesired side reactions of the diazonium salt. The diazonium group (-N₂⁺) is highly reactive and prone to decomposition if not handled under precise conditions.
Root Causes & Mechanisms:
-
Thermal Decomposition: The diazotization reaction is highly exothermic. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will decompose, reacting with water to form a phenol and releasing nitrogen gas.[1] This leads to the formation of 4-hydroxybenzenesulfonic acid from the diazotized sulfanilic acid, which will not couple and contributes to impurities.
-
Incorrect pH during Coupling: The coupling reaction is pH-sensitive. Coupling to phenols should be performed under mildly alkaline conditions (pH 8-10). If the solution is too acidic, the concentration of the phenoxide ion is too low, slowing down the desired coupling reaction and giving the decomposition reaction more time to occur. If it's too alkaline, the diazonium salt can convert to a non-reactive diazotate ion.
-
Formation of Triazenes: If excess acid is not used during the initial diazotization, the formed diazonium salt can react with unreacted sulfanilic acid to form a triazene, a common side product that reduces the yield of the desired azo compound.[2]
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Maintain the temperature of the amine solution (sulfanilic acid) at 0-5 °C throughout the addition of sodium nitrite using an ice-salt bath.
-
Ensure the solution of 3-methoxyphenol is also pre-cooled before the addition of the diazonium salt solution.
-
-
Monitor and Control pH:
-
Ensure the initial diazotization is performed in a strongly acidic medium (e.g., with excess HCl) to prevent triazene formation.[2]
-
Before adding the diazonium salt, dissolve the 3-methoxyphenol in a cooled sodium hydroxide solution to form the sodium phenoxide, ensuring the final coupling mixture is in the optimal alkaline pH range.
-
-
Reagent Purity:
-
Use freshly prepared sodium nitrite solution. Old solutions may have decomposed, leading to incomplete diazotization.
-
Ensure the 3-methoxyphenol is pure, as phenolic impurities can also undergo coupling, leading to a mixture of azo dyes.
-
dot
Caption: Key side reactions during diazotization and coupling.
FAQ 2: During the reduction of the azo dye with sodium dithionite, the reaction stalls, or the final product is still colored. Why?
Answer: This indicates an incomplete reduction of the azo linkage (-N=N-). While sodium dithionite is a powerful reducing agent, its effectiveness can be compromised by several factors.
Root Causes & Mechanisms:
-
Dithionite Decomposition: Sodium dithionite (Na₂S₂O₄) is unstable in acidic solutions and even in neutral aqueous solutions, decomposing into bisulfite and thiosulfate. This decomposition reduces its effective concentration.
-
Insufficient Reductant: The stoichiometry of the reduction is critical. Theoretically, two equivalents of dithionite are needed to reduce one azo bond. Often, a larger excess is required to compensate for decomposition and reaction with dissolved oxygen.
-
Incomplete Reaction: The reduction is typically marked by a color change from deep red to colorless or pale yellow.[3] If the reaction is stopped prematurely, the azo compound will remain as a significant, highly colored impurity.
-
Side Reactions of Dithionite Products: The bisulfite formed from dithionite decomposition can sometimes interfere with subsequent steps or product analysis.[4]
Troubleshooting Protocol:
-
Use Sufficient Excess of Dithionite: Employ at least 2.5-3.0 equivalents of sodium dithionite. It should be added portion-wise to the heated reaction mixture (e.g., at 70 °C) until the deep color of the azo dye is fully discharged.[3]
-
Maintain Alkaline Conditions: Perform the reduction in a basic medium (e.g., by ensuring excess sodium hydroxide from the coupling step is present or by adding sodium carbonate). This improves the stability and reducing power of the dithionite.
-
Monitor Reaction to Completion: Do not rely solely on time. The visual disappearance of the red color is the primary indicator of a complete reaction. A simple TLC analysis can confirm the absence of the starting azo dye.
-
Use Fresh Dithionite: Sodium dithionite can degrade upon storage, especially if exposed to moisture and air. Use a fresh, high-quality batch for best results.
Section 1.2: Issues Related to Synthesis Route B (Catalytic Hydrogenation)
This route involves the reduction of a nitro group in 4-nitro-3-methoxyphenol to an amine using hydrogen gas and a metal catalyst, typically Palladium on Carbon (Pd/C).
FAQ 3: My catalytic hydrogenation of 4-nitro-3-methoxyphenol is extremely slow or has stopped completely before all the starting material is consumed.
Answer: A stalled hydrogenation reaction is almost always due to issues with the catalyst's activity.
Root Causes & Mechanisms:
-
Catalyst Poisoning: This is the most common culprit. Catalysts like Palladium and Nickel are highly susceptible to poisoning by even trace amounts of certain functional groups or elements, which irreversibly bind to the active sites.
-
Sulfur Compounds: Thiols, sulfides, and sulfates are potent poisons. They can originate from starting materials, solvents, or contaminated glassware.
-
Product Inhibition: The amine product itself can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction down as the product concentration increases.
-
-
Poor Catalyst Quality: The catalyst may be old, have been improperly stored (exposed to air, leading to oxidation), or may have low intrinsic activity.
-
Insufficient Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate solution, hydrogen gas). If stirring is inadequate or hydrogen pressure is too low, the rate will be limited by the diffusion of reactants to the catalyst surface, not by the intrinsic kinetics.
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure the 4-nitro-3-methoxyphenol starting material is free from sulfur-containing impurities. Recrystallization may be necessary. Use high-purity solvents.
-
Use Fresh, High-Quality Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Store it under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Catalyst Loading: While typically used at 1-5 mol%, a modest increase in catalyst loading (e.g., to 10 mol%) can sometimes overcome minor poisoning or low activity issues.
-
Ensure Efficient Mass Transfer:
-
Use vigorous stirring to keep the catalyst suspended and ensure good gas-liquid mixing.
-
Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before introducing hydrogen to remove all oxygen.
-
Maintain a constant, positive pressure of hydrogen (typically 1-4 atm). Check the system for leaks.
-
dot
Caption: Troubleshooting workflow for stalled catalytic hydrogenation.
FAQ 4: My final product after hydrogenation is discolored (pink, brown, or black) and contains several impurities by TLC/LC-MS.
Answer: This points to the formation of side products from incomplete reduction or subsequent oxidation. The reduction of a nitro group proceeds through several intermediates. If the reaction does not go to completion, these can react to form colored impurities.
Root Causes & Mechanisms:
-
Incomplete Reduction: A deactivated catalyst or insufficient hydrogen can halt the reduction at the nitroso (-NO) or hydroxylamine (-NHOH) stage.
-
Condensation Side Reactions: The highly reactive nitroso and hydroxylamine intermediates can condense with each other or with the final amine product to form colored azoxy (-N=N(O)-) and azo (-N=N-) compounds. These are intensely colored and are common impurities in aniline synthesis.
-
Oxidation of Product: The desired product, 4-Amino-3-methoxyphenol, is highly susceptible to oxidation by air, especially under neutral or basic conditions during workup. This oxidation forms colored quinone-imine species, which can polymerize into dark, tarry materials.
Troubleshooting Protocol:
-
Drive the Reduction to Completion:
-
Address all the points in FAQ 3 to ensure full catalyst activity.
-
Monitor the reaction by TLC or GC until all starting material and intermediates are consumed. Hydrogen uptake measurement is also a reliable method.
-
-
Inert Atmosphere During Workup: Once the reaction is complete, filter the catalyst under a blanket of nitrogen or argon. This is the most critical step to prevent oxidation.
-
Acidic Workup: Immediately after catalyst filtration, acidify the filtrate with hydrochloric acid. This protonates the product to form the much more stable hydrochloride salt, which is significantly less prone to oxidation.
-
Purification:
-
If colored impurities are present, a charcoal treatment of the acidic solution can help remove them before crystallization.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., isopropanol/water or ethanol/ether) to remove non-basic impurities.
-
Section 1.3: General Product Quality & Purification
FAQ 5: My isolated this compound is off-white or pink and darkens over time. How can I improve its stability and purity?
Answer: The discoloration of aminophenols is a persistent challenge caused by oxidation. The hydrochloride salt form is more stable than the free base, but trace impurities and exposure to air and light can still cause degradation.
Root Causes & Mechanisms:
-
Air Oxidation: As mentioned previously, the electron-rich aromatic ring is easily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal impurities. The initial oxidation product is a quinone-imine, which is highly colored and reactive.
-
Photodegradation: Exposure to light, particularly UV light, can accelerate the oxidation process.
-
Residual Impurities: The presence of residual azo compounds or other colored side products from the synthesis will give the product an initial off-color.
Troubleshooting Protocol:
-
Final Purification:
-
Recrystallization: This is the most effective method for purification. The hydrochloride salt should be recrystallized from an appropriate solvent. It may be necessary to perform this under a nitrogen atmosphere.
-
Charcoal Treatment: Dissolving the crude product in hot solvent, adding a small amount of activated carbon, stirring for 15-30 minutes, and filtering hot can effectively remove many colored, high-molecular-weight impurities.
-
-
Drying and Storage:
-
Dry the final product thoroughly under vacuum to remove all residual solvents.
-
Store the purified this compound in an amber, tightly sealed bottle under an inert atmosphere (argon or nitrogen is recommended).
-
Store in a cool, dark place. For long-term storage, refrigeration is advised.
-
| Problem | Potential Cause | Key Solution |
| Low Yield (Azo Route) | Diazonium salt decomposition | Strict temperature control (0-5 °C); proper pH management. |
| Colored Product (Azo Route) | Incomplete reduction of azo dye | Use excess sodium dithionite; monitor reaction to completion. |
| Stalled Reaction (H₂ Route) | Catalyst poisoning/deactivation | Use fresh, high-quality catalyst; purify starting materials. |
| Colored Product (H₂ Route) | Incomplete reduction; product oxidation | Ensure complete reduction; workup under inert atmosphere; acidify immediately after filtration. |
| Product Darkens on Storage | Air and light-induced oxidation | Recrystallize with charcoal treatment; store under inert gas in a dark, cool place. |
Part 2: Experimental Protocols
Protocol 2.1: Purification by Recrystallization
This protocol assumes you have the crude, isolated this compound.
-
Solvent Selection: A common solvent system is a mixture of an alcohol (like isopropanol or ethanol) and water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of the hot alcohol/water mixture required to fully dissolve the solid. Optional: If the solution is highly colored, add a small amount (1-2% w/w) of activated carbon.
-
Hot Filtration (if carbon was used): If you added carbon, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Part 3: References
-
Minimization of a sodium dithionite-derived interference in nitrate reductase-methyl viologen reactions. Experts@Minnesota. Available at: --INVALID-LINK--
-
Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines? Quora. Available at: --INVALID-LINK--
-
Synthesis routes of 4-Amino-3-methoxyphenol. BenchChem. Available at: --INVALID-LINK--
-
Some reactions of diazonium ions. Chemguide. Available at: --INVALID-LINK--
-
Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline Hemitartrate. Semantic Scholar. Available at: --INVALID-LINK--
-
Stability Under Scrutiny: 2-Amino-4-methoxyphenol Benchmarked Against Other Phenolic Compounds. BenchChem. Available at: --INVALID-LINK--
-
Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. BenchChem. Available at: --INVALID-LINK--
References
Technisches Support-Center: Optimierung der Reinheit von 4-Amino-3-methoxyphenolhydrochlorid
Answering in German. Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, Forscher bei der Verbesserung der Reinheit von 4-Amino-3-methoxyphenolhydrochlorid durch Lösungsmittelauswahl zu unterstützen.
Verfasst von: Dr. Eva Brandt, Senior Application Scientist
Willkommen in unserem technischen Support-Center. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die an der Reinigung von 4-Amino-3-methoxyphenolhydrochlorid arbeiten. Die Umkristallisation ist eine grundlegende Technik zur Reinigung fester organischer Verbindungen, und die Wahl des richtigen Lösungsmittelsystems ist entscheidend für den Erfolg.[1][2] Dieser Leitfaden bietet detaillierte Einblicke, Protokolle zur Fehlerbehebung und häufig gestellte Fragen, um Sie bei der Erreichung einer hohen Reinheit in Ihren Experimenten zu unterstützen.
Häufig gestellte Fragen (FAQs)
Hier beantworten wir einige der häufigsten Fragen zur Auswahl von Lösungsmitteln für die Umkristallisation dieses speziellen Moleküls.
F1: Was sind die idealen Eigenschaften eines Umkristallisationslösungsmittels für 4-Amino-3-methoxyphenolhydrochlorid?
A1: Das ideale Lösungsmittel muss vier Hauptkriterien erfüllen[3]:
-
Hohe Löslichkeit bei erhöhter Temperatur: Das Lösungsmittel sollte Ihre Verbindung bei oder nahe seinem Siedepunkt vollständig auflösen.
-
Geringe Löslichkeit bei niedriger Temperatur: Die Verbindung sollte bei Raumtemperatur oder darunter (z. B. in einem Eisbad) nur schwer löslich sein, um eine maximale Ausbeute zu ermöglichen.[4]
-
Löslichkeitsprofil für Verunreinigungen: Verunreinigungen sollten entweder im heißen Lösungsmittel unlöslich sein (was eine Heißfiltration ermöglicht) oder im kalten Lösungsmittel sehr gut löslich bleiben (sodass sie in der Mutterlauge verbleiben).
-
Chemische Inertheit und Flüchtigkeit: Das Lösungsmittel darf nicht mit Ihrer Verbindung reagieren und sollte einen ausreichend niedrigen Siedepunkt haben, um nach der Kristallisation leicht von den Kristallen entfernt werden zu können.[4][5]
F2: Wie beeinflusst die Hydrochlorid-Salzform meine Lösungsmittelauswahl?
A2: Die Hydrochlorid-Salzform erhöht die Polarität des Moleküls erheblich. Daher sind polare Lösungsmittel im Allgemeinen erforderlich, um es aufzulösen.[2] Unpolare Lösungsmittel wie Hexan oder Toluol sind typischerweise ungeeignet, können aber in einem Mischlösungsmittelsystem als "Anti-Lösungsmittel" nützlich sein.[6][7] Alkohole (Methanol, Ethanol, 2-Propanol) und Wasser sind oft gute Ausgangspunkte.[2][8]
F3: Welche gängigen Verunreinigungen könnten in meinem Rohprodukt vorhanden sein?
A3: Verunreinigungen können aus Ausgangsmaterialien, Nebenprodukten oder Zersetzungsprodukten stammen. Bei der Synthese von Aminophenolen können Verunreinigungen farbige chinoide Strukturen, nicht umgesetzte Vorläufer oder isomere Nebenprodukte umfassen.[9] Beispielsweise können Oxidationsnebenprodukte wie Chinonimine entstehen, die oft stark gefärbt sind.[9]
F4: Wann sollte ich ein Mischlösungsmittelsystem in Betracht ziehen?
A4: Ein Mischlösungsmittelsystem (oder Lösungsmittelpaar) ist ideal, wenn kein Einzellösungsmittel die gewünschten Löslichkeitseigenschaften aufweist.[5] Dies ist oft der Fall, wenn Ihre Verbindung in einem Lösungsmittel zu löslich ist (auch wenn es kalt ist) und in einem anderen zu unlöslich (auch wenn es heiß ist).[10] Die Methode besteht darin, die Verbindung in der minimalen Menge des heißen "guten" Lösungsmittels aufzulösen und dann das "schlechte" Lösungsmittel (in dem die Verbindung unlöslich ist) tropfenweise hinzuzufügen, bis eine Trübung auftritt.[10] Die beiden Lösungsmittel müssen vollständig mischbar sein.[5]
Leitfaden zur Lösungsmittelauswahl und Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Umkristallisationsprozesses auftreten können, und bietet systematische Lösungen.
Diagramm des Arbeitsablaufs zur Lösungsmittelauswahl
Der folgende Arbeitsablauf skizziert einen logischen Ansatz zur Identifizierung eines geeigneten Lösungsmittelsystems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. athabascau.ca [athabascau.ca]
- 9. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Minimizing by-product formation in 4-Amino-3-methoxyphenol hydrochloride reactions
A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 4-Amino-3-methoxyphenol hydrochloride, particularly when following the common pathway of diazotization, azo coupling, and reduction.
Issue 1: Low Yield and Presence of Unreacted 3-Methoxyphenol.
-
Question: My final product shows a low yield, and I've detected unreacted 3-methoxyphenol. What could be the cause?
-
Answer: This issue often points to incomplete diazotization of the starting amine (e.g., sulfanilic acid) or inefficient coupling with 3-methoxyphenol.
-
Causality: The diazotization reaction is highly temperature-sensitive. If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose, reducing the amount available for the coupling reaction. Additionally, incorrect stoichiometry of sodium nitrite or acid can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the temperature of the diazotization reaction is maintained between 0-5 °C using an ice-salt bath.
-
Reagent Stoichiometry: Carefully control the molar ratio of the amine, sodium nitrite, and acid. A slight excess of acid is often used to ensure complete diazotization and prevent the formation of diazoamino compounds (triazenes).
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic amine solution to prevent localized temperature increases and side reactions.
-
-
Issue 2: Formation of a Reddish or Brown Impurity.
-
Question: My final product is discolored, with a reddish or brown tint. What is this impurity, and how can I prevent it?
-
Answer: This discoloration is a strong indicator of oxidation. Aminophenols are highly susceptible to oxidation, especially in the presence of air, light, or certain metal ions, leading to the formation of colored quinone-imine or polymeric by-products.
-
Causality: The amino and hydroxyl groups on the aromatic ring make the molecule electron-rich and thus easily oxidized. This can occur during the reaction, workup, or even storage.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of pH: While the coupling reaction is typically performed under basic conditions, prolonged exposure to high pH can accelerate oxidation. It is crucial to neutralize the reaction mixture promptly during workup.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium metabisulfite, during workup can help prevent oxidation.[1]
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
-
Issue 3: Presence of Isomeric Impurities.
-
Question: I've identified an isomeric impurity in my product. How is this formed, and how can I improve the regioselectivity of the reaction?
-
Answer: The formation of regioisomers is a potential issue during the azo coupling step. The diazonium salt can couple to different positions on the 3-methoxyphenol ring.
-
Causality: The hydroxyl and methoxy groups on 3-methoxyphenol are both activating and ortho-, para-directing. While coupling is expected to occur predominantly at the para-position to the hydroxyl group (position 4), some coupling may occur at the ortho-position (position 2 or 6), leading to isomeric azo dyes and, consequently, isomeric aminophenols after reduction.
-
Troubleshooting Steps:
-
pH Control: The pH of the coupling reaction can influence regioselectivity. The reaction is typically carried out under alkaline conditions to activate the phenol. Fine-tuning the pH may help favor the desired isomer.[2][3]
-
Temperature: Lowering the reaction temperature during coupling can sometimes improve selectivity.
-
Purification: If isomeric impurities are formed, careful purification of the final product by recrystallization or chromatography is necessary.
-
-
Issue 4: Incomplete Reduction of the Azo Intermediate.
-
Question: My product contains residual azo dye. How can I ensure the complete reduction to 4-Amino-3-methoxyphenol?
-
Answer: Incomplete reduction is often due to insufficient reducing agent, deactivated reducing agent, or non-optimal reaction conditions.
-
Causality: Sodium dithionite is a powerful reducing agent but can decompose in acidic solutions or at elevated temperatures.[4] The efficiency of the reduction is also dependent on the pH of the reaction medium.
-
Troubleshooting Steps:
-
Sufficient Reducing Agent: Use a sufficient excess of sodium dithionite to ensure complete reduction. The stoichiometry should be carefully calculated.
-
pH of Reduction: The reduction is typically carried out in a neutral to slightly alkaline medium. Maintaining the appropriate pH throughout the addition of the reducing agent is crucial.
-
Temperature Control: While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of sodium dithionite. A moderate temperature (e.g., 50-70°C) is often employed.
-
Monitoring the Reaction: Monitor the progress of the reduction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of complete disappearance of the colored azo dye.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of by-product formation in the synthesis of this compound?
A1: The primary causes of by-product formation can be categorized by the reaction stage:
-
Diazotization: Decomposition of the diazonium salt due to elevated temperatures and formation of triazenes from the reaction of the diazonium salt with unreacted amine.[1][5]
-
Azo Coupling: Formation of regioisomers due to the directing effects of the substituents on 3-methoxyphenol.[2][6]
-
Reduction: Incomplete reduction of the azo intermediate or side reactions of the reducing agent.[7]
-
General: Oxidation of the aminophenol product at various stages.
Q2: How can I minimize the formation of triazene by-products?
A2: Triazene formation occurs when the diazonium salt reacts with unreacted primary or secondary amines. To minimize this:
-
Maintain a low temperature (0-5 °C): This slows down the coupling reaction, allowing for better control.
-
Use a slight excess of acid: This ensures that the primary amine is fully protonated and less available to react with the diazonium salt.
-
Slow addition of sodium nitrite: This prevents a localized excess of the diazotizing agent.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. Storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation, which is indicated by a change in color.[8]
Q4: Can I use a different reducing agent instead of sodium dithionite?
A4: Yes, other reducing agents can be used for the cleavage of the azo bond. Common alternatives include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.
-
Tin(II) Chloride (SnCl2) in Acidic Media: This is a classical method for the reduction of nitro and azo compounds. The choice of reducing agent will depend on the scale of the reaction, the presence of other functional groups, and cost considerations.
Experimental Protocols and Data
Protocol 1: Optimized Synthesis of 4-Amino-3-methoxyphenol
This protocol is designed to minimize by-product formation at each step.
Step 1: Diazotization of Sulfanilic Acid
-
Dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Azo Coupling with 3-Methoxyphenol
-
In a separate vessel, dissolve 3-methoxyphenol in a cooled aqueous solution of sodium hydroxide.
-
Slowly add the freshly prepared diazonium salt solution to the 3-methoxyphenol solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours, allowing the coupling reaction to go to completion. A deep red color indicates the formation of the azo dye.
Step 3: Reduction of the Azo Dye
-
Heat the azo dye solution to 50-60 °C.
-
Portion-wise, add solid sodium dithionite to the solution. The deep red color will gradually fade.
-
Monitor the reaction by TLC until the starting azo dye is no longer visible.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
Step 4: Isolation and Purification
-
Filter the precipitated 4-Amino-3-methoxyphenol.
-
Wash the solid with cold water to remove inorganic salts.
-
To prepare the hydrochloride salt, the free base can be dissolved in an appropriate solvent (e.g., isopropanol) and treated with hydrochloric acid.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Summary: Key Reaction Parameters
| Parameter | Diazotization | Azo Coupling | Reduction |
| Temperature | 0-5 °C | < 10 °C | 50-60 °C |
| pH | Acidic | Alkaline | Neutral to slightly alkaline |
| Key Reagents | Sodium Nitrite, HCl | Sodium Hydroxide | Sodium Dithionite |
| Critical Control Point | Strict temperature control | Slow addition of diazonium salt | Portion-wise addition of reducing agent |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Pathway and Potential By-products
Caption: Overview of the synthesis and key by-product formation points.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. Triazenes and triazines, Triazenes [ebrary.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 5. Triazenes - Wikipedia [en.wikipedia.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Disposal of 4-Amino-3-methoxyphenol hydrochloride
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxyphenol hydrochloride (CAS No: 37966-57-7). The following question-and-answer format directly addresses potential issues and provides practical, field-proven insights to ensure experimental integrity and user safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and can cause skin and eye irritation. It is also recognized as being harmful to aquatic life with long-lasting effects.[1] As with many aminophenol compounds, it is sensitive to air and light, which can lead to degradation and discoloration.[2]
Q2: I've noticed my solid this compound has changed color in storage. Is it still usable?
A2: Discoloration, often appearing as a pink or brownish hue, is a common indicator of oxidation or degradation. Aminophenols are susceptible to this, especially when exposed to air or light.[2] For sensitive applications, it is highly recommended to use a fresh, uncolored batch of the reagent. If the color change is significant, it is best to dispose of the material as chemical waste, as the presence of impurities could compromise your experimental results.
Q3: What are the ideal storage conditions to prevent degradation of this compound?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize oxidation.[4][5] It is also crucial to protect it from light.[3][6]
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: When handling this compound, especially in its powdered form, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3]
Troubleshooting Guides
Issue 1: Unexpected Precipitate Formation in Solution
-
Symptom: A precipitate forms when dissolving this compound in a buffer or reaction mixture.
-
Potential Cause 1: pH-dependent solubility. The solubility of phenolic compounds can be highly dependent on the pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. Adjust the pH to a more acidic or basic range to see if the precipitate dissolves. Perform a small-scale solubility test at different pH values before preparing your bulk solution.
-
Potential Cause 2: Reaction with incompatible materials. The compound may be reacting with another component in your mixture.
-
Troubleshooting Step: Review the composition of your solution. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Avoid mixing with these substances unless it is a controlled part of your experimental design.
Issue 2: Inconsistent Experimental Results
-
Symptom: You are observing variability in results between experiments using the same protocol.
-
Potential Cause: Degradation of the reagent. As mentioned, this compound is sensitive to air and light. If the stock container is frequently opened or stored improperly, the compound may have degraded over time.
-
Troubleshooting Step: Use a fresh container of the reagent. For ongoing experiments, consider aliquoting the solid into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.[7]
Experimental Protocols
Protocol 1: Spill Cleanup for Powdered this compound
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For large spills, respiratory protection is essential.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[8]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Be mindful that moisture can aid in the degradation of any remaining compound.
-
Dispose of Waste: All contaminated materials, including the absorbent, paper towels, and gloves, must be disposed of as hazardous chemical waste.
Protocol 2: Disposal of this compound Waste
-
Waste Identification: this compound waste should be classified as hazardous due to its potential harm to aquatic life and its irritant properties.[1] While not specifically listed with its own EPA hazardous waste code, it would likely fall under codes for toxic and/or corrosive waste depending on the formulation.[1][9][10][11][12]
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible wastes such as strong oxidizing agents.
-
Container Requirements: Use a leak-proof, sealable container. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[13]
Data and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | [14] |
| Molecular Weight | 175.61 g/mol | [14] |
| Physical State | Solid | [15] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across various sources. It is recommended to consult the specific product's certificate of analysis.
Diagrams
References
- 1. my.alfred.edu [my.alfred.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. actenviro.com [actenviro.com]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. media.suweb.site [media.suweb.site]
- 12. actenviro.com [actenviro.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. GSRS [precision.fda.gov]
- 15. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Amino-3-methoxyphenol Hydrochloride Quantification
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are not merely procedural benchmarks; they are the bedrock of product safety and efficacy. The quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities demands methods that are not only accurate but demonstrably robust and fit for purpose. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-3-methoxyphenol hydrochloride.
This compound, often an intermediate or a potential impurity in the synthesis of more complex molecules, requires meticulous analytical oversight. We will dissect the "why" behind each validation step, moving beyond a simple recitation of protocols to a deeper understanding of the method's self-validating system. This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework, grounded in the authoritative standards of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
Part 1: The Cornerstone of Quality: Validating the HPLC Method
Method validation is the documented process that proves an analytical method is suitable for its intended use.[2][5] It is a continuous process, beginning in development and extending throughout the method's lifecycle, ensuring consistent, reliable data.[6] Our reference method utilizes reversed-phase HPLC with UV detection, a workhorse in pharmaceutical analysis for its versatility and precision.
The Analytical Target: Chromatographic Conditions
The foundation of any successful validation is a well-developed and optimized chromatographic method. The goal is to achieve a symmetric, well-resolved peak for this compound, free from interfering peaks from the matrix or potential degradants.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like aminophenols. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 20:80 v/v) | The buffer controls the ionization state of the analyte, ensuring consistent retention and peak shape. Acetonitrile serves as the organic modifier to control the elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. |
| Detection Wavelength | 275 nm | Selected based on the UV absorbance maximum of 4-Amino-3-methoxyphenol, ensuring high sensitivity.[7] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion and ensures the analysis is performed within the linear range of the detector. |
The Pre-Flight Check: System Suitability Testing (SST)
Before any validation experiments or sample analyses commence, we must verify the holistic functionality of the chromatographic system.[8] SST is not a validation parameter itself, but a prerequisite to ensure the equipment is performing as expected on the day of analysis.[9][10]
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Perform a minimum of five replicate injections of this standard solution.[9]
-
Calculate the key performance indicators from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Causality Behind the Criteria |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the stationary phase, affecting peak integration and precision.[11] |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. A higher plate count indicates sharper peaks, leading to better resolution and sensitivity.[11] |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response over multiple injections.[9] |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Indicates the stability of the pumping system and the consistency of the mobile phase composition.[9][11] |
The Core Validation Parameters: A Step-by-Step Guide
The following sections detail the experimental design and acceptance criteria for each validation parameter, as mandated by ICH Q2(R2) guidelines.[1][3][12]
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14] A lack of specificity can be compensated for by combining two or more analytical procedures.[15]
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare a solution containing all formulation excipients (the placebo) at the concentration they would be in a final product and inject it. This demonstrates that the excipients do not interfere with the analyte peak.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks (Resolution > 2.0).
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13][16] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[17]
-
Prepare a series of at least five standard solutions of this compound spanning the expected concentration range.[16][18] For an assay, this is typically 80% to 120% of the target concentration.[18]
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.998 |
| Y-intercept | Should be close to zero and not statistically significant. |
| Visual Inspection | The data points should not show significant deviation from the regression line. |
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[13] It is typically determined by recovery studies, where a known amount of pure analyte is "spiked" into a placebo matrix.
-
Prepare spiked samples by adding known amounts of this compound to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]
-
Prepare each concentration level in triplicate, for a total of nine determinations.[15][18]
-
Analyze the samples and calculate the percent recovery for each.
| Parameter | Acceptance Criteria |
| Mean Percent Recovery | 98.0% to 102.0% for an API assay.[13][18] |
| %RSD of Recovery | Typically ≤ 2.0% at each concentration level. |
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13][17] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[17]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[14]
-
Repeatability: Prepare a minimum of six separate samples at 100% of the target concentration and analyze them. Alternatively, prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) in triplicate.[17]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Calculate the %RSD for each set of measurements and compare the results between the intermediate conditions.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Expertise & Experience: These parameters define the sensitivity of the method.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[13]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
These are critical for impurity analysis but less so for an assay of a major component. They are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Signal-to-Noise Approach: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by injecting progressively more dilute solutions of the analyte.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][19][20] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[15][21]
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria are met. |
| Mobile Phase pH | ± 0.2 units | System suitability criteria are met. |
| Column Temperature | ± 5 °C | System suitability criteria are met. |
| % Organic in Mobile Phase | ± 2% absolute | System suitability criteria are met.[22] |
Part 2: The Broader Analytical Spectrum: A Comparative Overview
While HPLC is a powerful and widely adopted technique, it is essential to understand its position relative to other analytical methods that could be employed for the quantification of aminophenols.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC with UV Detection | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, and widely available. | Moderate sensitivity, requires solvent consumption. | Routine QC, stability testing, content uniformity, and impurity quantification. |
| HPLC with Amperometric Detection (HPLC-EC) | Separation via HPLC followed by electrochemical detection based on the oxidation of the analyte. | Extremely high sensitivity, capable of detecting very low levels of impurities.[23] | More complex setup, susceptible to matrix interferences, requires electroactive analytes. | Trace-level impurity analysis, determination of 4-aminophenol in paracetamol formulations.[23] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High specificity due to mass detection, excellent for volatile impurities. | Requires analyte to be volatile or derivatized, not suitable for non-volatile salts like the hydrochloride form.[24] | Identification of unknown volatile impurities, screening for specific volatile contaminants. |
| Spectrophotometry (Colorimetric Method) | Formation of a colored product through a chemical reaction (e.g., diazo coupling) and measurement of its absorbance. | Simple, rapid, and inexpensive instrumentation.[25] | Low specificity (risk of interference from other compounds that react similarly), less sensitive than chromatographic methods.[24] | Rapid, preliminary screening where high specificity is not required. |
Part 3: Visualizing the Validation Process
To synthesize the complex relationships and workflows within method validation, the following diagrams provide a high-level overview.
Caption: A workflow diagram illustrating the phases of HPLC method validation.
Caption: Interrelationship of core HPLC validation parameters.
Conclusion
The validation of an analytical method for quantifying a substance like this compound is a rigorous, multi-faceted process that forms the foundation of pharmaceutical quality.[2] This guide has detailed not only the procedural steps but also the scientific rationale that underpins a robust and defensible HPLC method validation. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, as outlined by global regulatory bodies, scientists can ensure that their analytical data is trustworthy, reliable, and fit for its intended purpose. The comparison with alternative techniques further contextualizes the strengths of HPLC, reinforcing its central role in modern pharmaceutical analysis. Ultimately, a well-validated method is a testament to scientific integrity and a commitment to patient safety.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. id-eptri.eu [id-eptri.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assayprism.com [assayprism.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. assayprism.com [assayprism.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. propharmagroup.com [propharmagroup.com]
- 16. aaps.ca [aaps.ca]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. industrialpharmacist.com [industrialpharmacist.com]
- 22. agilent.com [agilent.com]
- 23. ptfarm.pl [ptfarm.pl]
- 24. irjet.net [irjet.net]
- 25. tandfonline.com [tandfonline.com]
Comparison of analytical techniques for the characterization of 4-Amino-3-methoxyphenol hydrochloride
<-5> A Senior Application Scientist's Guide to the Analytical Characterization of 4-Amino-3-methoxyphenol hydrochloride
Introduction
This compound, a key intermediate in the synthesis of various pharmaceutical compounds and a component in some hair dye formulations, demands rigorous analytical characterization to ensure its identity, purity, and quality. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of this compound, grounded in scientific principles and practical application. As professionals in drug development and research, the selection of appropriate analytical methods is paramount for regulatory compliance and ensuring product safety and efficacy.[1][2] This document is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the analytical strategies for this compound.
The structural integrity and purity of this compound are critical quality attributes that can significantly impact the final product. Therefore, a multi-faceted analytical approach is necessary to fully elucidate its chemical properties. This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the underlying principles, provide exemplary experimental protocols, and discuss their respective strengths and limitations in the context of analyzing this specific molecule.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the main component from its impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity quantification due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), allows for the fine-tuning of the retention time and separation from potential impurities.[5][6] The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and the amine group, resulting in sharper, more symmetrical peaks. UV detection is suitable as the aromatic ring of the analyte contains a chromophore that absorbs in the UV region.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be optimized to separate early and late eluting impurities. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[7] For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.
Causality Behind Experimental Choices: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH and -NH2 groups into non-polar trimethylsilyl ethers and amines, making the molecule suitable for GC analysis.[8] The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation (Derivatization):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Spectroscopic Techniques: Structural Elucidation and Identification
Spectroscopic methods provide information about the molecular structure and functional groups present in the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. The use of a deuterated solvent, such as DMSO-d₆, is necessary to avoid interference from solvent protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
The chemical shifts are predictive and may vary slightly. The hydrochloride salt form will influence the chemical shifts of protons near the amino group. The protons of the aromatic ring, methoxy group, amino group, and hydroxyl group will all give distinct signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]
Causality Behind Experimental Choices: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the phenol, N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C-O stretches of the ether and phenol, and C=C stretches of the aromatic ring.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and robust technique for the quantitative analysis of compounds containing chromophores.[10][11]
Causality Behind Experimental Choices: The substituted benzene ring in this compound acts as a chromophore, absorbing UV radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative determination. The choice of solvent is important as it can influence the wavelength of maximum absorbance (λmax). A polar solvent like methanol or ethanol is a suitable choice.
Experimental Protocol: UV-Vis for Quantification
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: Scan from 400 nm to 200 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample of unknown concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Workflow for UV-Vis Quantitative Analysis
Caption: UV-Vis Spectroscopy quantitative analysis workflow.
Comparison of Analytical Techniques
| Technique | Purpose | Advantages | Limitations |
| HPLC | Purity, Impurity Quantification | High resolution, High sensitivity, Quantitative | Requires reference standards for quantification, Can be time-consuming |
| GC-MS | Identification of Volatile Impurities | High sensitivity, Definitive identification | Requires derivatization for non-volatile compounds, Potential for thermal degradation |
| NMR | Structural Elucidation, Identification | Unambiguous structure determination, Quantitative | Lower sensitivity than MS, Requires higher sample amount |
| FT-IR | Functional Group Identification | Rapid, Non-destructive, Simple sample preparation | Provides limited structural information, Not ideal for quantification |
| UV-Vis | Quantification, Purity (simple mixtures) | Simple, Robust, Inexpensive, Quantitative | Low specificity, Limited structural information |
Conclusion
The comprehensive characterization of this compound necessitates a synergistic approach utilizing multiple analytical techniques. Chromatographic methods, particularly HPLC, are fundamental for assessing purity and quantifying impurities. Spectroscopic techniques such as NMR and FT-IR are indispensable for confirming the molecular structure and identifying functional groups. UV-Vis spectroscopy offers a straightforward method for quantitative analysis.
The selection of a specific technique or combination of techniques should be guided by the analytical objective, whether it is routine quality control, stability testing, or in-depth structural characterization. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose, providing reliable and accurate data, which is a cornerstone of regulatory submissions and maintaining product quality.[12][13][14]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. cormica.com [cormica.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 5. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. jopir.in [jopir.in]
- 11. iajps.com [iajps.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. wjarr.com [wjarr.com]
- 14. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-3-methoxyphenol hydrochloride in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. The presence of cross-reactive compounds can lead to erroneous results, potentially derailing research and development efforts.[1][2][3] This guide provides an in-depth look at conducting cross-reactivity studies, using 4-Amino-3-methoxyphenol hydrochloride as a case study. We will explore the theoretical underpinnings of cross-reactivity, provide a detailed experimental protocol for a competitive ELISA, and present a comparative analysis with structurally similar molecules.
The Critical Importance of Assessing Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules.[1] However, their reliability hinges on the specificity of the antibody-antigen interaction. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the target analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. In the context of drug development and clinical diagnostics, such inaccuracies can have significant consequences. Therefore, rigorous validation of an immunoassay's specificity is a critical step in its development and application.
This compound is a substituted phenol, a chemical class that includes many biologically important molecules such as catecholamines. Given its structural similarity to these endogenous compounds, it is crucial to assess its potential for cross-reactivity in immunoassays designed to measure them.
Experimental Design: A Competitive ELISA for Dopamine
To illustrate the process of a cross-reactivity study, we will outline a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to measure Dopamine, a key catecholamine neurotransmitter. Competitive ELISAs are particularly well-suited for detecting small molecules like dopamine and for assessing the cross-reactivity of structurally related compounds.[4]
Principle of the Assay
In this competitive ELISA, a known amount of enzyme-labeled dopamine (the tracer) competes with the unlabeled dopamine in the sample (or the potential cross-reactant) for a limited number of binding sites on a specific anti-dopamine antibody that is coated onto the microplate wells. The amount of enzyme-labeled dopamine that binds to the antibody is inversely proportional to the concentration of unlabeled dopamine in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. A higher concentration of the target analyte (or a cross-reacting substance) in the sample will lead to a lower signal.
Experimental Workflow
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Detailed Protocol
-
Plate Coating:
-
Dilute the anti-Dopamine antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). The rationale for overnight incubation at 4°C is to allow for maximal and stable adsorption of the antibody to the polystyrene surface of the well.
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer. Blocking is a critical step to prevent non-specific binding of subsequent reagents to the well surface, which would lead to high background signals.
-
-
Standard and Sample Addition:
-
Prepare a serial dilution of Dopamine standards in an assay buffer.
-
Prepare serial dilutions of this compound and its structural analogs in the same assay buffer.
-
Add 50 µL of each standard, control, and test compound dilution to the appropriate wells.
-
-
Competitive Reaction:
-
Add 50 µL of enzyme-conjugated Dopamine (tracer) to all wells.
-
Incubate for 2 hours at room temperature on a shaker. During this incubation, the tracer and the unlabeled analyte (or cross-reactant) compete for binding to the coated antibody.
-
-
Detection:
-
Wash the plate five times with the wash buffer to remove all unbound components.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. The incubation time is critical and should be optimized to achieve a good signal-to-noise ratio without saturating the signal in the lowest standard wells.
-
Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Comparative Analysis: Understanding Cross-Reactivity Profiles
The degree of cross-reactivity is typically expressed as the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50), relative to the IC50 of the primary analyte.
Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Below is a table of hypothetical cross-reactivity data for this compound and its structural analogs in a Dopamine immunoassay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Dopamine (Primary Analyte) | 3,4-dihydroxyphenethylamine | 10 | 100 |
| 4-Amino-3-methoxyphenol | 4-amino-3-methoxyphenol | 500 | 2.0 |
| 4-Amino-2-methoxyphenol | 4-amino-2-methoxyphenol | 800 | 1.25 |
| 5-Amino-2-methoxyphenol | 5-amino-2-methoxyphenol | 1200 | 0.83 |
| 3-Amino-4-methoxyphenol | 3-amino-4-methoxyphenol | 2500 | 0.4 |
| Tyramine | 4-hydroxyphenethylamine | 150 | 6.7 |
The Molecular Basis of Cross-Reactivity
The likelihood of cross-reactivity is directly related to the structural similarity between the test compound and the primary analyte. The antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope). Molecules that share key structural features with the primary analyte can also fit into the binding site, albeit often with lower affinity.
For our hypothetical Dopamine immunoassay, the antibody is raised against the 3,4-dihydroxyphenethylamine structure. The cross-reactivity of the tested compounds can be explained by their structural resemblance to Dopamine.
Caption: Molecular features contributing to cross-reactivity with a Dopamine antibody.
In our example, 4-Amino-3-methoxyphenol possesses a phenol ring and an amino group, which are key features of the dopamine molecule. However, the absence of the ethylamine side chain and the presence of a methoxy group reduce its affinity for the antibody, resulting in a low but measurable cross-reactivity. Tyramine, which shares the phenethylamine backbone with dopamine but lacks one hydroxyl group, shows a higher degree of cross-reactivity. The other isomers of aminomethoxyphenol exhibit even lower cross-reactivity due to the different positioning of the functional groups, which likely results in a poorer fit within the antibody's binding site.
Interpretation and Implications for Researchers
The hypothetical data indicate that while this compound does exhibit some cross-reactivity in this dopamine immunoassay, it is significantly lower than that of the primary analyte. For most research applications, a cross-reactivity of 2% might be considered acceptable, especially if the expected concentration of dopamine is much higher than that of the potential interferent.
However, in scenarios where high concentrations of 4-Amino-3-methoxyphenol or its metabolites are anticipated in the samples, this level of cross-reactivity could lead to a significant overestimation of dopamine levels. It is therefore imperative for researchers to:
-
Thoroughly validate any immunoassay for cross-reactivity with all relevant compounds that may be present in their samples.
-
Consider the potential for metabolic transformation of administered compounds, as metabolites may also exhibit cross-reactivity.
-
Employ a confirmatory method , such as liquid chromatography-mass spectrometry (LC-MS), to verify results when significant cross-reactivity is suspected.
Conclusion
The specificity of an immunoassay is a cornerstone of its reliability. As demonstrated with the case of this compound in a hypothetical dopamine immunoassay, structurally similar compounds can and do interfere with antibody-antigen binding. A thorough understanding of the principles of cross-reactivity, coupled with rigorous experimental validation, is essential for generating accurate and reproducible data. By following the principles and protocols outlined in this guide, researchers can confidently assess the specificity of their immunoassays and ensure the integrity of their scientific findings.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Laboratory Standards Institute Publishes New Guideline for Identification and Potential Elimination of Immunoassay Interference Caused by Antibodies - BioSpace [biospace.com]
- 4. Competitive enzyme-linked immunosorbent assay for the determination of catecholamine, dopamine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking HPLC Columns for Aminophenol Isomer Separation
Introduction
The accurate separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol) are critical in various fields, including the pharmaceutical industry, where p-aminophenol is a key starting material and impurity in the synthesis of paracetamol (acetaminophen)[1][2][3]. Due to their minute structural differences, these positional isomers exhibit very similar physicochemical properties, making their separation a significant analytical challenge. This guide provides a comprehensive benchmark of different High-Performance Liquid Chromatography (HPLC) columns, offering researchers, scientists, and drug development professionals a detailed comparison of their performance for this critical application. We will delve into the underlying separation mechanisms, present comparative experimental data, and provide actionable protocols to empower you in your method development endeavors.
Fundamentals of Aminophenol Separation by HPLC
Understanding the physicochemical properties of aminophenol isomers is paramount to selecting an appropriate HPLC separation strategy. The key parameters influencing their chromatographic behavior are their acidity/basicity (pKa) and hydrophobicity (log P).
| Isomer | pKa1 (-NH3+) | pKa2 (-OH) | log P |
| o-Aminophenol | 4.66[4] | 9.71[4] | 0.62[4] |
| m-Aminophenol | 4.30 (approx.)[5] | ~10 | 0.45 (approx.) |
| p-Aminophenol | 5.48[1][2][6] | 10.30[1][2][6] | 0.04[1][6] |
Table 1: Physicochemical Properties of Aminophenol Isomers.
The subtle differences in their pKa values and log P highlight the necessity of carefully controlling the mobile phase pH to manipulate the ionization state of the isomers and exploit differences in their hydrophobicity for effective separation. For instance, at a pH below 4.3, all isomers will be in their protonated, cationic form (-NH3+)[5]. The choice of stationary phase will dictate which of these properties is primarily leveraged for separation.
Benchmarking HPLC Columns
Reversed-Phase Columns (C18, Phenyl)
Reversed-phase chromatography is a widely used technique for the separation of moderately polar to nonpolar compounds. The primary retention mechanism is hydrophobic interaction between the analytes and the nonpolar stationary phase.
Mechanism: In reversed-phase HPLC, the separation of aminophenol isomers is governed by their relative hydrophobicity. The elution order is typically from most polar to least polar. Additionally, secondary interactions such as π-π interactions can be exploited, particularly with phenyl-based stationary phases, to enhance selectivity for aromatic compounds[7][8][9][10]. The choice of organic modifier in the mobile phase, such as methanol or acetonitrile, can also influence these π-π interactions[9].
Performance Comparison:
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Order | Reference |
| Polystyrene-divinylbenzene | - | - | - | - | o-, m-, p- | [11][12] |
| C18 | 4.6 x 250 mm, 5 µm | Acetonitrile/Water/Buffer | 1.0 | 231 nm | Not specified | [13] |
| Mixed-mode SCX/C18 | 4.6 x 250 mm, 5 µm | Methanol/Phosphate Buffer (pH 4.85) (15:85 v/v) | 1.0 | 285 nm | o-, m-, p- | [14][15] |
| Zorbax SB-Aq (C18) | 4.6 x 50 mm, 5 µm | Methanol/Sodium Octanesulfonate (pH 3.2) | 1.0 | 225 nm | Not specified | [16] |
Table 2: Exemplary Reversed-Phase HPLC Conditions for Aminophenol Isomer Separation.
Experimental Protocol: Benchmark C18 Method
This protocol is a representative method for the separation of aminophenol isomers on a C18 column.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve the aminophenol isomer standard mixture in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL for each isomer.
Diagram: Reversed-Phase Separation Mechanism
Caption: Separation of aminophenol isomers on a C18 column based on hydrophobicity.
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography[17][18][19].
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. The separation is primarily based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase[17][20]. More polar analytes are more strongly retained.
Performance Comparison:
While specific application notes for aminophenol isomer separation on HILIC columns are less common in the readily available literature, the principles of HILIC suggest it is a viable approach. The elution order would be expected to be the reverse of that in reversed-phase chromatography.
Experimental Protocol: Benchmark HILIC Method
This protocol provides a starting point for developing a HILIC method for aminophenol isomer separation.
-
Column: HILIC (e.g., Amide or bare silica), 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: 95% A to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve the aminophenol isomer standard mixture in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL for each isomer.
Diagram: HILIC Separation Mechanism
Caption: HILIC separation based on analyte partitioning into a water-enriched layer.
Ion-Exchange Columns
Ion-exchange chromatography separates molecules based on their net charge[21][22][23][24]. This technique is particularly useful for separating ionizable compounds like aminophenols.
Mechanism: By controlling the mobile phase pH, the aminophenol isomers can be made to carry a net positive charge (at pH < 4.3). A cation-exchange column, which has a negatively charged stationary phase, will then retain the isomers based on the strength of the electrostatic interactions. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. A mixed-mode column combining ion-exchange and reversed-phase characteristics has been shown to be effective for the separation of aminophenol isomers[14][15].
Method Optimization and Troubleshooting
-
Mobile Phase pH: As demonstrated by the pKa values, pH is a critical parameter. Adjusting the pH can significantly alter the retention times and selectivity of the separation[25][26][27]. For reversed-phase methods, working at a pH around 3-4 will ensure the amino group is protonated, which can improve peak shape.
-
Organic Modifier: The choice between acetonitrile and methanol can influence selectivity, especially on phenyl columns where π-π interactions are significant[9].
-
Buffer Concentration: In both HILIC and ion-exchange chromatography, the buffer concentration can affect retention and peak shape[18].
-
Column Temperature: Adjusting the column temperature can fine-tune the separation by affecting analyte solubility and the viscosity of the mobile phase.
Conclusion and Recommendations
The separation of aminophenol isomers is a challenging but achievable task with the right choice of HPLC column and optimized conditions.
-
For robust and routine analysis, a C18 column under controlled pH conditions often provides a reliable starting point.
-
To enhance selectivity, particularly if co-elution is an issue, a Phenyl column can be advantageous due to the potential for π-π interactions.
-
For highly polar analytes or when orthogonal separation is needed, HILIC offers a powerful alternative, often with the benefit of using mobile phases that are highly compatible with mass spectrometry.
-
Mixed-mode columns , such as those with combined SCX and C18 functionalities, have demonstrated excellent performance by leveraging multiple interaction mechanisms for superior resolution[14][15].
Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the sample matrix, desired resolution, and available instrumentation. The information and protocols provided in this guide serve as a comprehensive starting point for your method development and benchmarking efforts.
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 14. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 21. microbenotes.com [microbenotes.com]
- 22. bio-rad.com [bio-rad.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 25. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. moravek.com [moravek.com]
A comparative study of derivatization agents for GC-MS analysis of 4-Amino-3-methoxyphenol hydrochloride
An Expert Guide to the Derivatization of 4-Amino-3-methoxyphenol hydrochloride for GC-MS Analysis
In the realm of analytical chemistry, particularly in pharmaceutical and metabolic studies, the accurate quantification of polar molecules is of paramount importance. 4-Amino-3-methoxyphenol, a metabolite of the muscle relaxant methocarbamol, presents a common analytical challenge. Its high polarity, stemming from the presence of both a phenolic hydroxyl and an aromatic amino group, renders it non-volatile and prone to thermal degradation under the conditions typically employed in gas chromatography (GC). Furthermore, these polar functional groups can interact with active sites in the GC column, leading to poor peak shape and reduced sensitivity. To overcome these obstacles, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.
This guide provides a comparative study of common derivatization agents for the analysis of this compound. We will delve into the mechanisms, protocols, and expected outcomes of two primary classes of reagents: silylation and acylation agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal derivatization strategy for their analytical needs.
The Imperative of Derivatization for Polar Analytes
The primary goal of derivatization in GC-MS is to chemically modify the analyte to enhance its volatility and thermal stability. This is achieved by masking the polar functional groups responsible for undesirable interactions. For 4-Amino-3-methoxyphenol, the targets for derivatization are the hydroxyl (-OH) and amino (-NH2) groups. The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative for each analyte.
A Comparative Analysis of Derivatization Agents
The choice of derivatization agent is critical and depends on the nature of the analyte and the desired analytical outcome. Here, we compare the most common silylation and acylation reagents for the analysis of 4-Amino-3-methoxyphenol.
Silylation Agents: The Gold Standard for Hydroxyl and Amino Groups
Silylation is a widely used derivatization technique that involves the replacement of active hydrogens in functional groups with a trimethylsilyl (TMS) group. This process effectively masks the polarity of the hydroxyl and amino moieties, leading to a significant increase in volatility and thermal stability.
Key Silylation Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-acetamides, making it an excellent choice for GC-MS analysis as its byproducts are less likely to interfere with the analyte peaks.
Reaction Mechanism:
The reaction of 4-Amino-3-methoxyphenol with a silylating agent like BSTFA results in the formation of a di-TMS derivative, where both the hydroxyl and amino groups are silylated.
Figure 1: Silylation of 4-Amino-3-methoxyphenol.
Advantages of Silylation:
-
High Reactivity: Silylation agents are generally very reactive and can derivatize a wide range of functional groups.
-
Formation of Stable Derivatives: The resulting TMS derivatives are typically stable and provide excellent chromatographic performance.
-
Clean Byproducts: The byproducts of silylation reactions are often volatile and do not interfere with the analysis.
Disadvantages of Silylation:
-
Moisture Sensitivity: Silylation reagents and their derivatives are highly sensitive to moisture and can be hydrolyzed, leading to a loss of analyte. All glassware and solvents must be scrupulously dried.
Acylation Agents: An Alternative Approach
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. For 4-Amino-3-methoxyphenol, this would involve the acylation of the amino and hydroxyl groups.
Key Acylation Reagents:
-
MBTFA (N-Methyl-bis(trifluoroacetamide)): A highly reactive acylation agent that produces stable trifluoroacetyl derivatives.
-
TFAA (Trifluoroacetic anhydride): Another powerful acylation agent, often used in the presence of a catalyst.
Reaction Mechanism:
The reaction with an acylation agent like MBTFA results in the formation of a di-trifluoroacetyl derivative.
Figure 2: Acylation of 4-Amino-3-methoxyphenol.
Advantages of Acylation:
-
Stable Derivatives: The resulting acyl derivatives are generally very stable.
-
Electron-Capturing Properties: The introduction of fluorine atoms in reagents like MBTFA and TFAA can enhance the sensitivity of the analysis when using an electron capture detector (ECD), although this is less relevant for mass spectrometry detection.
Disadvantages of Acylation:
-
Harsher Reaction Conditions: Acylation reactions may require higher temperatures and longer reaction times compared to silylation.
-
Potential for Incomplete Derivatization: In some cases, acylation may not proceed to completion, leading to a mixture of mono- and di-acylated products.
Experimental Protocols and Comparative Data
To provide a practical comparison, we outline standardized protocols for derivatization with both silylation and acylation agents, followed by a table summarizing their key performance characteristics.
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is as follows:
Figure 3: General experimental workflow.
Protocol 1: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1 mg of this compound standard or an equivalent amount of sample into a clean, dry reaction vial.
-
Solvent Evaporation: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylation agent mixture, such as BSTFA with 1% TMCS, to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature, and then inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Acylation with MBTFA
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Solvent Evaporation: Ensure the sample is completely dry.
-
Derivatization: Add 100 µL of MBTFA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Comparative Performance Data
The following table summarizes the key performance characteristics of the different derivatization agents based on typical experimental outcomes for aminophenolic compounds.
| Parameter | BSTFA (+1% TMCS) | MSTFA | MBTFA | TFAA |
| Reaction Time | 15-30 minutes | 15-30 minutes | 30-60 minutes | 30-60 minutes |
| Reaction Temperature | 60-80°C | 60-80°C | 60-100°C | 60-100°C |
| Derivative Stability | Good | Excellent | Excellent | Good |
| Byproducts | Volatile | Highly Volatile | Volatile | Volatile |
| Moisture Sensitivity | High | High | Moderate | Moderate |
| Ease of Use | Straightforward | Straightforward | Straightforward | Can be more aggressive |
| Relative Cost | Moderate | Moderate | Moderate | Lower |
Recommendations and Conclusion
For the routine analysis of 4-Amino-3-methoxyphenol in a research or quality control setting, silylation with MSTFA or BSTFA + 1% TMCS is generally the recommended approach. These reagents offer a rapid and efficient derivatization under relatively mild conditions, producing stable derivatives with excellent chromatographic properties. The high volatility of MSTFA and its byproducts makes it a particularly attractive option for minimizing chromatographic interferences.
While acylation agents like MBTFA are also effective, they may require longer reaction times and higher temperatures. However, for specific applications where silylation may not be suitable, or when a different fragmentation pattern in the mass spectrometer is desired for confirmatory analysis, acylation remains a viable alternative.
Ultimately, the choice of derivatization agent should be guided by the specific requirements of the assay, including the desired sensitivity, throughput, and the available instrumentation. Method development and validation are crucial to ensure the selected derivatization strategy provides accurate and reliable results for the quantification of 4-Amino-3-methoxyphenol.
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 4-Amino-3-methoxyphenol Hydrochloride
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Amino-3-methoxyphenol hydrochloride. As a critical intermediate and potential impurity in pharmaceutical manufacturing, the reliable and reproducible analysis of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of suitable analytical techniques, detailed experimental protocols, and the underlying scientific rationale for method selection and validation in accordance with international guidelines.
While direct inter-laboratory validation data for this compound is not extensively published, this guide synthesizes field-proven insights and data from structurally analogous aminophenol compounds. The principles and methodologies detailed herein provide a robust foundation for establishing a validated analytical procedure suitable for transfer between quality control laboratories.
The Analytical Imperative: Why Method Validation is Crucial
In the landscape of pharmaceutical development and manufacturing, analytical methods are the bedrock of quality assurance. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a compound like this compound, this translates to having a reliable method to determine its purity, quantify it in the presence of other substances, and ensure consistency across different manufacturing batches and testing sites.
An inter-laboratory validation, also known as method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.
This guide will focus on two widely-used and appropriate analytical techniques for the analysis of aromatic amines like this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A highly specific and sensitive method ideal for separating and quantifying the analyte in complex mixtures.
-
UV-Visible Spectrophotometry: A simpler, more cost-effective technique suitable for the quantification of the bulk substance where high sensitivity and separation from closely related impurities are not the primary requirements.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the specific requirements of the analysis, including the sample matrix, the need for sensitivity and selectivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | UV-Visible Spectrophotometry |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, followed by detection using UV absorbance. | Quantification based on the direct absorbance of UV-Vis light by the analyte at a specific wavelength, following the Beer-Lambert law. |
| Selectivity | High. The chromatographic separation allows for the distinction of the analyte from structurally similar impurities and degradation products. | Lower. The method is susceptible to interference from other compounds that absorb at the same wavelength. |
| Sensitivity (LOD/LOQ) | High. Capable of detecting and quantifying low levels of the analyte. For related aminophenols, LOQs can be in the sub-µg/mL range[2][3]. | Moderate. Generally less sensitive than HPLC, with higher limits of detection and quantification. |
| **Linearity (R²) ** | Excellent. Typically >0.999 over a wide concentration range for related compounds[2]. | Good. Typically >0.999 over a more restricted concentration range. |
| Accuracy (% Recovery) | High. For a validated method for a similar compound, recovery was between 99.06-101.05%[2]. | Good. Dependent on the specificity of the method for the given sample matrix. |
| Precision (%RSD) | High. For a similar compound, precision was reported as 0.59-1.92%[2]. | Good. Generally slightly higher %RSD compared to HPLC. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. Requires skilled analysts. | Lower instrument cost and simpler operation. |
| Typical Application | Purity testing, stability studies, quantification in complex matrices (e.g., in-process samples, final drug product). | Assay of the bulk drug substance, simple formulations with no interfering excipients. |
The Foundation of Trust: Adherence to ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the authoritative standard for analytical method validation[1]. A robust inter-laboratory validation study must demonstrate the comparability of results for the following key parameters between the originating and receiving laboratories.
Key Validation Parameters
-
Accuracy: The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (the core of an inter-laboratory study).
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed for the analysis of this compound and should be used as the basis for an inter-laboratory validation study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for its high selectivity and sensitivity, making it suitable for a wide range of applications from raw material testing to final product analysis.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffer salts (e.g., phosphate or acetate). This compound reference standard.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Based on methods for similar compounds, a starting point could be a mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of related methoxyphenols, a wavelength around 280-290 nm is likely to be appropriate[4].
-
Injection Volume: 10 µL.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the same solvent as the standards to achieve a concentration within the calibration range.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-3-methoxyphenol Hydrochloride: A Cost-Benefit Analysis
Introduction
4-Amino-3-methoxyphenol hydrochloride is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and specialty chemicals. Its structure, featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, makes it a versatile building block. For researchers, scientists, and professionals in drug development, selecting an optimal synthetic pathway is a critical decision that balances economic viability with scientific efficacy. A lower cost of goods (CoG) is paramount for industrial production, while laboratory research may prioritize yield, purity, and operational simplicity.
This guide provides an in-depth, objective comparison of prominent synthetic pathways to 4-Amino-3-methoxyphenol. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations. By grounding our analysis in experimental data and cost metrics, this document aims to empower you to make an informed, strategic decision for your specific application.
Comparative Analysis of Synthetic Pathways
We will explore two primary synthetic routes starting from common, commercially available precursors: 3-Methoxyphenol and Vanillin. Each pathway presents a unique set of advantages and challenges in terms of yield, cost, safety, and scalability.
Pathway 1: Azo Coupling and Reduction from 3-Methoxyphenol
This classical approach is a well-documented and reliable method for introducing an amino group ortho to a hydroxyl group on a phenolic ring. The strategy involves the diazotization of a stable aromatic amine, such as sulphanilic acid, followed by an azo coupling reaction with 3-methoxyphenol. The resulting azo compound is then reduced to yield the desired product.
Reaction Scheme
Caption: Pathway 1: Synthesis via Azo Coupling and Reduction.
Expertise & Causality: The "Why" Behind the Protocol
-
Diazotization: Sulphanilic acid is chosen due to its stability and the zwitterionic nature of its diazonium salt, which makes it less explosive than other simple aniline salts. The reaction is conducted at 0-5 °C because diazonium salts are notoriously unstable at higher temperatures and can decompose, violently releasing nitrogen gas.
-
Azo Coupling: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion, formed from 3-methoxyphenol in a basic sodium hydroxide solution, is a highly activated nucleophile. The electrophilic diazonium salt attacks the electron-rich phenol ring, primarily at the para-position due to steric hindrance and electronic activation from the hydroxyl group.
-
Reduction: Sodium dithionite (Na₂S₂O₄) is a powerful, yet cost-effective and relatively safe, reducing agent for cleaving the N=N double bond of the azo compound. It is added portionwise to control the exothermic reaction and prevent side reactions. The disappearance of the deep red color of the azo dye is a clear visual indicator of reaction completion.
Experimental Protocol
This protocol is adapted from established procedures found in the Open Reaction Database.[1]
-
Diazonium Salt Preparation: Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15 °C. Add a solution of sodium nitrite (18.5 g) in water (100 ml). Immediately pour this mixture into a pre-chilled vessel containing ice (300 g) and concentrated hydrochloric acid (54 ml). Stir the resulting suspension at 0 °C for 20 minutes.
-
Azo Coupling: In a separate vessel, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). Add the diazonium salt suspension to this solution. A deep red color will form. Stir the solution for 1 hour.
-
Reduction: Heat the deep red solution to 70 °C. Add sodium dithionite portionwise until the red color is discharged.
-
Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals, wash with cold water, and dry. The reported yield is approximately 23 g (66%).[1]
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
Pathway 2: Nitration and Reduction from Vanillin
Vanillin is an attractive starting material due to its low cost and derivation from renewable resources like lignin. This pathway involves the nitration of vanillin, followed by reduction of both the nitro and aldehyde groups.
Reaction Scheme
Caption: Pathway 2: A Potential Route from Vanillin.
Expertise & Causality: The "Why" Behind the Protocol
-
Nitration: Vanillin undergoes electrophilic nitration. The hydroxyl and methoxy groups are ortho, para-directing. The position ortho to the hydroxyl group and meta to the aldehyde (C5) is highly activated and is the primary site of nitration. Acetic acid is often used as a solvent.
-
Reduction: Catalytic hydrogenation is a clean and efficient method for simultaneously reducing both the aromatic nitro group to an amine and the aldehyde to a benzyl alcohol. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. This step is highly efficient and avoids the use of stoichiometric metal reductants.
-
Conversion to Phenol (The Major Hurdle): The conversion of the resulting 4-amino-3-methoxybenzyl alcohol to the target phenol is the most significant challenge in this pathway. Direct conversion is not straightforward. While methods like the Baeyer-Villiger oxidation of the aldehyde (before reduction) or oxidative decarboxylation exist in principle, they add significant complexity, cost, and potential for side reactions, making this route less practical for direct synthesis compared to Pathway 1. A more common industrial application of vanillin derivatives involves using them to build more complex molecules rather than converting them back to a simple phenol.[2][3]
Cost-Benefit Analysis: Head-to-Head Comparison
The choice of synthesis pathway is ultimately a multi-variable decision. The following table summarizes the key performance indicators for each route.
| Metric | Pathway 1 (from 3-Methoxyphenol) | Pathway 2 (from Vanillin) | Justification & Expert Insights |
| Overall Yield | ~66% (Reported for free base)[1] | Lower (Multi-step, challenging final conversion) | Pathway 1 is a more direct and established route with a reliable, documented yield. The final step of Pathway 2 is synthetically challenging and would likely result in a significantly lower overall yield. |
| Starting Material Cost | Moderate | Low | Vanillin is a commodity chemical, often produced as a byproduct of the paper industry, making it significantly cheaper than 3-methoxyphenol. |
| Reagent Cost | Moderate (Sodium Dithionite) | High (Catalysts, specialized reagents for final step) | While Pathway 1 uses a stoichiometric amount of sodium dithionite, Pathway 2 would require a precious metal catalyst (Pd/C) and potentially expensive reagents for the difficult benzyl alcohol-to-phenol conversion. |
| Operational Simplicity | High | Low | Pathway 1 involves well-understood, classical reactions that can be monitored visually. Pathway 2 involves catalytic hydrogenation (requiring specialized equipment) and a complex, less-defined final transformation. |
| Scalability | High | Moderate | The reactions in Pathway 1 are highly scalable and common in industrial chemical manufacturing. The need for high-pressure hydrogenation and a complex final step in Pathway 2 could present scalability challenges. |
| Safety & Environmental | Moderate Hazard (Diazonium salt, SO₂ from dithionite) | High Hazard (Nitration, Hydrogen gas) | Both pathways have hazards. Diazonium salts require strict temperature control. Nitration with nitric acid is highly exothermic. Hydrogen gas for catalysis is flammable and explosive. |
Visualization of Decision Logic
The following flowchart can guide the selection process based on project priorities.
Caption: Decision flowchart for selecting a synthetic pathway.
Senior Application Scientist's Recommendation
For the majority of applications, from bench-scale research to pilot-plant production, Pathway 1 (from 3-Methoxyphenol) is the superior choice.
It represents a robust, reliable, and predictable method for synthesizing 4-Amino-3-methoxyphenol. The causality behind each step is well-understood, the yield is respectable, and the process is highly scalable. While the starting material, 3-methoxyphenol, is more expensive than vanillin, the overall cost of goods is likely to be lower when factoring in the reduced number of steps, higher overall yield, and avoidance of expensive catalysts and complex process development.
Pathway 2 (from Vanillin) is academically interesting but presents significant practical hurdles for implementation. The challenging conversion of the benzyl alcohol to a phenol without affecting the other functional groups makes it a high-risk, research-intensive route. This pathway should only be considered if the absolute cost of the primary starting material is the single most critical factor and significant resources can be dedicated to process research and development.
Ultimately, the self-validating nature of Pathway 1—with its clear visual cues and well-documented protocol—provides the trustworthiness required for efficient and successful synthesis in both research and development settings.
References
Safety Operating Guide
4-Amino-3-methoxyphenol hydrochloride proper disposal procedures
An Expert Guide to the Safe Disposal of 4-Amino-3-methoxyphenol hydrochloride
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and responsible disposal. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and a critical measure for protecting ourselves, our colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the disposal of this compound (CAS No. 113393-79-8). This compound, an aromatic amine and phenol derivative, requires careful consideration due to its chemical properties and potential hazards. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed for an audience of trained researchers, scientists, and drug development professionals.
Part 1: Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified as harmful and an irritant.[1] The primary hazards stem from its aromatic amine and phenolic functional groups, which are common structural motifs in compounds with known toxicity.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation upon contact. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [1] |
| Aquatic Hazard | May be harmful to aquatic life. | [4] |
Due to these hazards, this compound must be treated as hazardous waste and must not be disposed of in standard trash or down the sink.[5][6] All handling and disposal procedures should be performed while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety goggles.[7]
Part 2: Disposal Decision Workflow
The correct disposal path depends on the quantity and physical state of the waste. For any significant quantity (i.e., beyond the gram-scale typical in a research setting), you must consult your institution's Environmental Health & Safety (EHS) department directly. The following workflow is designed for small, laboratory-scale quantities.
Caption: Disposal decision workflow for this compound.
Part 3: Experimental Protocol for Solid Waste Disposal
This protocol applies to the pure compound in solid form, as well as materials with trace contamination, such as pipette tips, weigh boats, and contaminated gloves.[5]
Methodology:
-
Segregation: At the point of generation, designate a specific, sealable container for solid waste contaminated with this compound. This prevents cross-contamination with other waste streams.[8] A puncture-resistant container with a lid, such as a wide-mouth HDPE jar or a sealable plastic bag for soft materials, is appropriate.[5]
-
Labeling (Self-Validation): The trustworthiness of any waste management system relies on clear communication. Immediately affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The generator's name and lab location
-
-
Accumulation: Collect the solid waste in the labeled container. Keep the container sealed when not actively adding waste.[5] Store the container in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizers.[9]
-
Final Disposal: Once the container is full or you have finished the relevant experimental work, arrange for pickup by your institution's EHS department according to their specific procedures.[9] Do not mix different chemical wastes in the same container unless explicitly permitted by EHS.[6]
Part 4: Experimental Protocol for Liquid Waste Disposal
This protocol applies to solutions containing this compound.
Causality Note: The "hydrochloride" salt means the compound, when dissolved in neutral water, will likely create a mildly acidic solution. While neutralization is not always required by regulation for collection, it is a best practice to minimize chemical reactivity within the waste container. Furthermore, aqueous solutions of this compound must be collected as hazardous waste and never poured down the drain, as they can be toxic to aquatic life.[3][10]
Methodology:
-
Designated Waste Container: Obtain a designated hazardous liquid waste container from your EHS department. This is typically a high-density polyethylene (HDPE) or glass container compatible with organic chemicals.[8]
-
Labeling: As with solid waste, immediately label the container with the full chemical name ("Waste this compound in [Solvent]"), concentration, hazard information, and generator details.
-
Collection: Carefully pour the liquid waste into the container using a funnel. Perform this action inside a chemical fume hood to minimize inhalation exposure.[7]
-
Storage: Keep the container tightly sealed and stored in a secondary containment bin within your lab's satellite accumulation area.
-
Final Disposal: Arrange for pickup by your institution's EHS department.
Trustworthiness and Regulatory Grounding
The procedures described are designed as a self-validating system rooted in established federal and institutional guidelines. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from "cradle-to-grave."[11][12] Your institution's EHS department translates these federal mandates into actionable laboratory protocols. By following these steps—properly identifying[12], labeling, segregating[8], and transferring waste to a licensed disposal service via your EHS department—you are operating in compliance with these regulations and upholding the highest standards of laboratory safety.
References
- 1. chemical-label.com [chemical-label.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
